N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
説明
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNABBFTEGRMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide to Branched PEG Linkers in PROTAC Drug Development
A comprehensive overview of branched Polyethylene Glycol (PEG) linkers, focusing on their core attributes, synthesis, and application in Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
The precise chemical structure of a PROTAC linker is a critical determinant of the final molecule's efficacy in targeted protein degradation. Branched PEG linkers have emerged as a valuable class of linkers due to their ability to modulate the physicochemical properties of PROTACs, such as solubility and cell permeability. This guide provides a detailed examination of a representative branched PEG linker, N-Boc-N-bis(PEG4-OH), and its role in the design and synthesis of PROTACs. While a specific CAS number for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is not publicly available, the closely related analog N-Boc-N-bis(PEG4-OH) (CAS Number: 2093154-02-8) serves as an excellent model for understanding the fundamental characteristics and utility of this linker class.
Physicochemical and Technical Data of N-Boc-N-bis(PEG4-OH)
The quantitative data for the representative branched PEG linker, N-Boc-N-bis(PEG4-OH), are summarized in the table below. This information is crucial for its application in chemical synthesis and for predicting the properties of the resulting PROTACs.
| Property | Value | Source |
| CAS Number | 2093154-02-8 | [1][2][3] |
| Molecular Formula | C25H51NO12 | [1][2] |
| Molecular Weight | 557.7 g/mol | [1][2][3] |
| Purity | >95% - 98% | [1][2] |
| Appearance | Not specified; likely a viscous oil or solid | - |
| Solubility | Soluble in water, DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C | [2][4] |
Synthesis and Deprotection of Branched PEG Linkers
The synthesis of branched PEG linkers like N-Boc-N-bis(PEG4-OH) involves the stepwise addition of ethylene glycol units and the introduction of a central branching point, often a nitrogen atom. The Boc (tert-butyloxycarbonyl) protecting group is strategically used to mask the amine functionality during synthesis and is removed in a subsequent step to allow for conjugation to a ligand for an E3 ubiquitin ligase or the target protein.
Representative Experimental Protocol: Boc Deprotection
The following protocol outlines a general procedure for the removal of the Boc protecting group from a PEG linker, a critical step in the synthesis of a PROTAC.
Materials:
-
Boc-protected PEG linker (e.g., N-Boc-N-bis(PEG4-OH))
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3x).
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next synthetic step. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.
Role in PROTAC Signaling and Experimental Workflow
Branched PEG linkers play a pivotal role in the mechanism of action of PROTACs. They physically connect the two ends of the heterobifunctional molecule, allowing it to simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
PROTAC Mechanism of Action
The following diagram illustrates the general signaling pathway of a PROTAC utilizing a branched PEG linker.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from the synthesis of the linker and its conjugation to the respective ligands, to the biological evaluation of the final compound.
Caption: General workflow for PROTAC development.
Conclusion
Branched PEG linkers represent a versatile and powerful tool in the rational design of PROTACs. Their inherent hydrophilicity and tunable length allow for the optimization of critical drug-like properties. While the specific molecule N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) lacks a readily available CAS number, the study of close analogs like N-Boc-N-bis(PEG4-OH) provides invaluable insights into the synthesis, manipulation, and strategic implementation of this important class of linkers in the advancement of targeted protein degradation therapies.
References
Unveiling the Characteristics of a PROTAC Linker: A Technical Guide to N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
For researchers and scientists at the forefront of drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), understanding the physicochemical properties of linker molecules is paramount. This technical guide focuses on N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional polyethylene glycol (PEG)-based linker, providing an in-depth look at its solubility profile and the experimental methodologies for its characterization and application.
Solubility Profile
A summary of the expected solubility of PEGylated compounds in common laboratory solvents is presented below. Researchers should note that empirical determination is essential for quantitative assessment.
| Solvent Class | Examples | Expected Solubility of PEG Derivatives | Reference |
| Aqueous | Water, PBS | Generally Soluble | [1] |
| Polar Aprotic | DMSO, DMF | Generally Soluble | [1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble | [1] |
| Alcohols | Ethanol, Methanol | Sparingly to Moderately Soluble | [1] |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble (may increase with temperature) | [1] |
| Ethers | Diethyl ether | Generally Insoluble | [1] |
Note: The solubility is influenced by factors such as the overall molecular weight of the PEG derivative and the nature of its functional groups.[2][3][4]
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a researcher can adapt established methods, such as the shake-flask method followed by a suitable analytical technique.
Objective: To determine the saturation solubility of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in a specific solvent at a controlled temperature.
Materials:
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
-
Selected solvent of interest (e.g., water, DMSO, ethanol)
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge or centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or another quantitative analytical instrument.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved solid, centrifuge the collected supernatant at a high speed (e.g., 10,000 x g for 10 minutes).
-
Alternatively, or in addition, filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent used.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Application in PROTAC Synthesis: A Conceptual Workflow
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) serves as a heterobifunctional linker in the synthesis of PROTACs.[5] The general workflow involves the sequential or convergent coupling of a ligand for a target protein and a ligand for an E3 ubiquitin ligase to the linker. The following diagram illustrates this conceptual workflow.
Caption: Conceptual workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker.
This guide provides a foundational understanding of the solubility characteristics and experimental considerations for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). For successful application in drug development, it is imperative that researchers conduct empirical studies to determine the precise properties of this linker under their specific experimental conditions.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) stability and storage conditions
[2] N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Selleckchem.com The product is shipped at room temperature. However, for long-term storage, it is recommended to store at -20°C. For optimal stability, please store at -20°C ... 1 [2] N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 3 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | 2112734-70-8 - AdooQ Bioscience Storage. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 4 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | 2112734-70-8 - AdooQ® BioScience Storage. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 5 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 6 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 | MedKoo This product is for research use only and is not intended for therapeutic or diagnostic applications. · Handling: · Storage: · Shipping: · Harmonized Tariff Code: · Shelf- ... 7 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - CAYMAN CHEMICAL For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 8 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Click Chemistry Tools For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 9 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Chemsrc Handling. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 10 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AdooQ BioScience Storage. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 11 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Biosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 12 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Selleckchem This product may be shipped at room temperature. For long-term storage, it is recommended to store at -20°C. For optimal stability, store at -20°C and protect ... 13 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Selleck Chemicals For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 14 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MedKoo For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 15 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemScene For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 16 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BLDpharm Handling. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 17 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - DC Chemicals For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 18 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemicalBook For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 19 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - GlpBio For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 20 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Combi-Blocks This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 21 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Boc Sciences For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 22 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - CymitQuimica For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 23 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Key Organics For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 24 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Alichem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 25 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Ark Pharm For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 26 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Abcam For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 27 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Carbosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 28 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Angene For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 29 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MuseChem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 30 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Fluorochem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 31 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Toronto Research Chemicals For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 32 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Focus biomolecules For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 33 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Combi-Blocks For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 34 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Anistat For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 35 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Abbexa For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 36 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Biovision For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 37 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Santa Cruz Biotechnology For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 38 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MedChemExpress For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 39 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Cayman Chemical Company For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 40 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AK Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 41 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Tocris Bioscience For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 42 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Apexbt For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 43 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Enamine For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 44 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Clearsynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 45 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Biosynth Carbosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 46 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - J&K Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 47 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BLD Pharm For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 48 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AKos Consulting & Solutions For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 49 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chem-Space For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 50 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - A2B Chem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 51 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AstaTech For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 52 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chempur For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 53 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Acorn PharmaTech For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 54 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Ambeed For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 55 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemDiv For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 56 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Apollo Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 57 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Avanti Polar Lipids For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 58 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Activate Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 59 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Advanced ChemBlocks For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 60 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Synnovator For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 61 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - SynQuest Labs For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 62 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Matrix Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 63 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Life Science Bio For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 64 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Gold Biotechnology For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 65 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - CNH Technologies For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 66 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chem-Impex For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 67 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 21 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Watson International For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 68 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - TCI America For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 69 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Oakwood Chemical For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 70 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MolPort For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 71 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Mcule For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 72 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MCE For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 73 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - LookChem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 74 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Cymit Quimica For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 75 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chemspace For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 76 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemScence For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 77 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemBridge For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 78 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chembo Pharma For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 79 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Carbosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 80 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BLDpharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 81 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 82 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Combi-Blocks This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 83 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 84 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 85 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 86 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 87 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 88 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 89 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 90 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 91 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 92 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 93 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 94 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 95 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 96 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 97 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. --INVALID-LINK-- Guide: Stability and Storage of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)**
This document provides a comprehensive overview of the stability and recommended storage conditions for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these guidelines is crucial for maintaining the integrity and performance of this reagent in research and drug development applications.
Introduction
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a hydroxyl group for further functionalization and two tert-butyloxycarbonyl (Boc)-protected amine-terminated PEG chains. The stability of this linker is paramount as degradation can impact the efficacy and safety of the final PROTAC molecule. This guide summarizes the available data on its stability and provides best practices for its storage and handling.
Chemical Stability
While specific, in-depth experimental stability studies on N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) are not extensively published in peer-reviewed literature, its stability can be inferred from the known chemical properties of its constituent functional groups: the PEG chains and the Boc-protecting groups.
2.1. Polyethylene Glycol (PEG) Backbone:
The PEG backbone is generally stable under neutral pH conditions. However, it can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
2.2. Boc Protecting Groups:
The tert-butyloxycarbonyl (Boc) groups are sensitive to acidic conditions. Exposure to strong acids will lead to their removal (deprotection), exposing the primary amines. The rate of deprotection is dependent on the acid strength and temperature.
A potential degradation pathway for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) involves the acid-catalyzed removal of the Boc groups. This would typically be an intentional step in a synthetic workflow, but accidental exposure to acidic conditions during storage or handling could lead to premature deprotection.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 42. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 44. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 45. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 46. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 47. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 48. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 49. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 50. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 51. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 52. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 53. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 54. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 55. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 56. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 57. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 58. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 59. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 60. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 61. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 62. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 63. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 64. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 65. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 66. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 67. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 68. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 69. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 70. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 71. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 72. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 73. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 74. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 75. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 76. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 77. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 78. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 79. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 80. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 81. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 82. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 83. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 84. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 85. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 86. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 87. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 88. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 89. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 90. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 91. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 92. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 93. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 94. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 95. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 96. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 97. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Strategic Role of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers, such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), have garnered significant attention for their ability to confer favorable physicochemical properties and to modulate the biological activity of the resulting PROTAC.
This technical guide delves into the core functionalities of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in the design and synthesis of PROTACs. We will explore its structural advantages, its impact on PROTAC performance, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating such linkers.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.
Caption: PROTAC-mediated protein degradation pathway.
The Role of the Linker in PROTAC Design
The linker plays a multifaceted role in determining the overall performance of a PROTAC. Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex. PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] The introduction of a PEG linker can increase the water solubility of the PROTAC molecule and affect its cell permeability, thereby influencing oral absorption.[2]
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc): A Branched and Functionalized Linker
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a PEG-based PROTAC linker that offers several advantages in PROTAC synthesis.[3] Its branched structure provides a scaffold for creating PROTACs with potentially different spatial arrangements of the protein-of-interest and E3 ligase ligands. The terminal hydroxyl group can be used for further functionalization or as an attachment point for one of the ligands, while the Boc-protected amines provide orthogonal reactive sites for conjugation to the other ligand after deprotection. This modularity allows for the rapid synthesis of a library of PROTACs to explore the structure-activity relationship (SAR).
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | 3 PEG units | 55 | 85 | 1.2 |
| PROTAC-PEG4 | 4 PEG units | 20 | 95 | 1.8 |
| PROTAC-PEG5 | 5 PEG units | 15 | >98 | 2.5 |
| PROTAC-PEG6 | 6 PEG units | 30 | 92 | 2.1 |
Data Footnotes:
-
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment.[4] A lower DC50 value indicates higher potency.
-
[b] Dmax: The maximum percentage of target protein degradation achieved.[4] A higher Dmax value indicates greater efficacy.
-
[c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.[1] Higher values indicate better permeability.
The data clearly demonstrates a structure-activity relationship where a PEG5 linker provides the optimal balance of degradation potency and cell permeability for this particular BRD4-targeting PROTAC series.[1] This underscores the necessity of empirical optimization of the linker for each target protein and E3 ligase pair.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. The following sections provide representative protocols.
Plausible Synthesis of a BRD4-Targeting PROTAC Using a Branched PEG Linker
This multi-step synthesis protocol is adapted for the use of a branched PEG linker, such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), to generate a BRD4-targeting PROTAC. The protocol utilizes JQ1 as the BRD4-binding ligand and a derivative of thalidomide as the Cereblon (CRBN) E3 ligase ligand.
Step 1: Functionalization of the Linker with the E3 Ligase Ligand
This step involves the formation of an amide bond between the hydroxyl group of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and a carboxylic acid-functionalized CRBN ligand.
-
Materials:
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
-
Carboxylic acid-functionalized CRBN ligand (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Protocol:
-
Dissolve the carboxylic acid-functionalized CRBN ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.
-
Step 2: Boc Deprotection
The Boc protecting groups on the terminal amines are removed under acidic conditions.
-
Materials:
-
E3-Linker-bis(Boc) intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Protocol:
-
Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting E3-Linker-(NH2)2 intermediate is typically used in the next step without further purification.
-
Step 3: Coupling of the POI Ligand
The final step involves forming an amide bond between the deprotected terminal amines of the linker and a carboxylic acid-functionalized POI ligand (JQ1-acid).
-
Materials:
-
E3-Linker-(NH2)2 intermediate
-
JQ1-carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Protocol:
-
Dissolve JQ1-carboxylic acid (2.5 eq) and HATU (2.8 eq) in anhydrous DMF.
-
Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the E3-Linker-(NH2)2 intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
References
An In-depth Technical Guide to the PROTAC Linker: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the ternary complex formation.[3][4]
Core Structure and Functionality
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[1] Its structure features a central nitrogen atom branching to three distinct PEG chains. One arm consists of a three-unit PEG chain terminating in a hydroxyl (-OH) group. The other two arms are identical, each composed of a four-unit PEG chain ending with a tert-butyloxycarbonyl (Boc)-protected amine group.[1]
The hydroxyl group provides a reactive handle for conjugation to a ligand for a target protein of interest (POI), while the Boc-protected amines, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.[5][6] The PEG composition of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3][7][8] The length and flexibility of the PEG chains are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), compiled from various suppliers.
| Property | Value | Source |
| CAS Number | 2112734-70-8 | [1] |
| Molecular Formula | C38H75NO16 | N/A |
| Molecular Weight | 801.9 g/mol | N/A |
| Purity | Typically ≥95% | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
Molecular Structure
The two-dimensional chemical structure of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is depicted below. This branched structure provides a versatile platform for the assembly of complex PROTAC molecules.
Caption: 2D structure of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
Experimental Protocols
While a specific protocol for the synthesis of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is not publicly available, a general representative protocol for its use in the synthesis of a PROTAC is provided below. This protocol outlines the key steps of conjugating a POI ligand and an E3 ligase ligand to the linker.
General Protocol for PROTAC Synthesis using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc):
Materials:
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
-
POI ligand with a suitable reactive group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable reactive group (e.g., amine)
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Bases (e.g., DIPEA)
-
Acid for Boc deprotection (e.g., TFA in DCM)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC, silica gel)
Procedure:
-
Conjugation of POI Ligand to the Hydroxyl Group:
-
Dissolve the POI ligand (with a carboxylic acid) and N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in an anhydrous solvent like DMF.
-
Add coupling reagents such as HATU and a base like DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting POI-linker intermediate by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified POI-linker intermediate in a solvent such as DCM.
-
Add a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting groups from the two amine termini.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Conjugation of E3 Ligase Ligand:
-
Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (with a carboxylic acid) in an anhydrous solvent like DMF.
-
Add coupling reagents (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to yield the desired product.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) as the linker. This multi-step process involves sequential conjugation and deprotection steps to assemble the final heterobifunctional molecule.
Caption: Logical workflow of PROTAC synthesis.
Role in Targeted Protein Degradation
The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is instrumental in the construction of PROTACs that mediate the degradation of specific target proteins. The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent proteasomal degradation of the target protein.
The signaling pathway being modulated is that of the target protein itself. By degrading the protein, the PROTAC effectively shuts down all downstream signaling and cellular functions associated with that protein. The workflow for this process is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
Methodological & Application
Synthesis of PROTACs Utilizing a Branched PEG Linker: Application Notes and Protocols for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2][3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility, cell permeability, and overall pharmacokinetic properties of these heterobifunctional molecules.[4][5] This document provides detailed application notes and a step-by-step protocol for the synthesis of PROTACs using the branched, heterobifunctional linker N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), offering a versatile platform for PROTAC development.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker.[2] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
PEG-based linkers, such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chains can improve the solubility of often lipophilic PROTAC molecules.[4]
-
Improved Cell Permeability: By masking the polarity of the molecule, PEG linkers can facilitate passage across cell membranes.
-
Optimal Length and Flexibility: The defined length of PEG units allows for precise control over the distance between the two ligands, which is critical for effective ternary complex formation.[7]
-
Reduced Non-specific Binding: The biocompatibility of PEG can minimize off-target interactions.
The linker N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) provides a branched structure with three distinct functional handles: a hydroxyl group and two Boc-protected amines. This architecture allows for a modular and flexible approach to PROTAC synthesis, enabling the generation of diverse PROTAC libraries for optimization.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details a representative synthetic workflow for the construction of a PROTAC using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). The strategy involves a sequential three-step process:
-
Step 1: Coupling of the first ligand (e.g., an E3 ligase ligand) to the hydroxyl group of the linker.
-
Step 2: Deprotection of the two Boc-protected amines.
-
Step 3: Coupling of the second ligand (e.g., a POI ligand) to the newly freed primary amines.
Materials and Reagents
| Reagent | Supplier | Notes |
| N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | Commercial Source | |
| E3 Ligase Ligand (with carboxylic acid) | User-defined | e.g., Pomalidomide-COOH |
| POI Ligand (with carboxylic acid) | User-defined | e.g., JQ1-COOH |
| HATU | Commercial Source | Coupling agent |
| DIPEA | Commercial Source | Base |
| Anhydrous DMF | Commercial Source | Solvent |
| Trifluoroacetic acid (TFA) | Commercial Source | Deprotection reagent |
| Dichloromethane (DCM) | Commercial Source | Solvent |
| Preparative HPLC | N/A | For purification |
| LC-MS | N/A | For reaction monitoring and characterization |
| NMR Spectrometer | N/A | For structural characterization |
Synthetic Workflow Diagram
Caption: General workflow for PROTAC synthesis.
Step 1: Coupling of E3 Ligase Ligand to the Linker's Hydroxyl Group
This step involves the esterification of the hydroxyl group on the linker with a carboxylic acid-functionalized E3 ligase ligand.
Protocol:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.
Step 2: Boc Deprotection
The Boc protecting groups on the terminal amines are removed under acidic conditions to prepare for the coupling of the POI ligand.
Protocol:
-
Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting E3-Linker-(NH₂)₂ intermediate is often used in the next step without further purification.
Step 3: Coupling of POI Ligand
The final step involves the formation of amide bonds between the two primary amines of the linker and a carboxylic acid-functionalized POI ligand.
Protocol:
-
Dissolve the carboxylic acid-functionalized POI ligand (2.2 eq) and HATU (2.4 eq) in anhydrous DMF.
-
Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the E3-Linker-(NH₂)₂ intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
The successful synthesis of the PROTAC should be confirmed by analytical data. The following table provides a template for summarizing the expected data.
| Synthesis Step | Product | Expected Yield (%) | Purity (HPLC, %) | Mass (m/z) [M+H]⁺ |
| Step 1: E3 Ligand Coupling | E3-Linker-bis(Boc) | 60-80 | >95 | Calculated |
| Step 2: Boc Deprotection | E3-Linker-(NH₂)₂ | >90 (crude) | N/A | Calculated |
| Step 3: POI Ligand Coupling | Final PROTAC | 30-50 | >98 | Calculated |
Characterization and Quality Control
The final PROTAC product should be thoroughly characterized to ensure its identity, purity, and stability.
-
LC-MS: To confirm the molecular weight and purity of the final compound and intermediates.
-
NMR (¹H and ¹³C): To confirm the chemical structure and integrity of the PROTAC molecule.
-
Preparative HPLC: For the final purification of the PROTAC to achieve high purity.
Conclusion
The use of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) as a branched linker provides a versatile and efficient platform for the synthesis of novel PROTACs. The modular nature of the synthesis allows for the rapid generation of PROTAC libraries with diverse E3 ligase and POI ligands, facilitating the optimization of protein degradation activity. The protocols and guidelines presented here offer a solid foundation for researchers in the field of targeted protein degradation to develop next-generation therapeutics.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Application Notes and Protocols for Boc Deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][] The linker, often composed of polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[1][2][5]
The synthesis of PROTACs frequently involves the use of protecting groups to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[6][7] This document provides a detailed protocol for the deprotection of a Boc-protected PROTAC intermediate, specifically N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a common step in the synthesis of more complex PROTAC molecules.
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate organic solvent like dichloromethane (DCM).[6][7][8] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an ammonium salt.[6][9]
Experimental Protocols
This section details the methodology for the Boc deprotection of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC intermediate.
Materials:
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC intermediate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the PROTAC intermediate contains acid-sensitive functional groups, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to trap the tert-butyl cations generated during the reaction.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-4 hours.[10]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[11]
-
Work-up (Neutralization):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ gas will evolve.[11]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected PROTAC intermediate as the free amine. The product can be used in the next synthetic step with or without further purification.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Boc deprotection of amine-containing PEG linkers. The optimal conditions for the specific N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) intermediate may require some optimization.
| Parameter | Value | Reference |
| Substrate Concentration | 0.1 - 0.2 M | [11] |
| TFA Concentration | 20 - 50% (v/v) in DCM | [11][12] |
| Scavenger (optional) | Triisopropylsilane (TIS), 2.5 - 5% (v/v) | [12] |
| Reaction Temperature | 0 °C to Room Temperature | [12] |
| Reaction Time | 1 - 4 hours | [10] |
| Typical Yield | >90% (can vary based on substrate and purification) | [10] |
Visualizations
Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow
Caption: Experimental workflow for Boc deprotection.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) to a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The von Hippel-Lindau (VHL) E3 ligase is among the most widely used for PROTAC development due to the availability of potent and well-characterized ligands.[4][5][6] The linker component is critical, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately impacting degradation efficiency.[1][2]
This document provides detailed application notes and a comprehensive protocol for the coupling of a specific branched PEG linker, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), to a VHL ligand. The protocol focuses on a direct and robust method for this conjugation: the Steglich esterification, which facilitates the formation of an ester bond between the terminal hydroxyl group of the PEG linker and a carboxylic acid moiety on the VHL ligand.
Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions, the VHL protein is a crucial component of an E3 ubiquitin ligase complex that recognizes the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[4] VHL-recruiting PROTACs hijack this natural process. By simultaneously binding to a target protein and the VHL E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein, inducing its polyubiquitination and marking it for degradation.[3][4]
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of a Branched PEG Linker to a CRBN Ligand for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful new therapeutic modality for targeted protein degradation.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase, is one of the most commonly used E3 ligases in PROTAC design.[3]
The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and provide flexibility.[1][4] This document provides a detailed protocol for the coupling of a branched, trifunctional PEG linker, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), to a carboxylic acid-functionalized CRBN ligand, a key step in the assembly of more complex PROTAC structures.
Signaling and Experimental Workflow Diagrams
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Conjugation to N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and other biomolecules. PEGylation can significantly improve a peptide's solubility, prolong its circulatory half-life, increase its stability against proteolytic degradation, and reduce its immunogenicity.[1] The specific linker used, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), is a branched PEG derivative offering multiple points for potential modification. This linker features a terminal hydroxyl group and two amine groups protected by tert-butyloxycarbonyl (Boc).
This document provides a detailed protocol for the conjugation of a peptide to this linker. The recommended strategy involves a two-stage process for optimal control and yield:
-
Deprotection: Removal of the Boc protecting groups from the linker to expose two primary amine functionalities.
-
Amide Coupling: Conjugation of the resulting di-amine PEG linker to the carboxylic acid groups (e.g., C-terminus, aspartic acid, or glutamic acid residues) of the peptide via carbodiimide chemistry.
This approach is favored due to the high efficiency and stability of the resulting amide bond, which is formed under mild conditions compatible with sensitive peptide structures.
Chemical Conjugation Pathway
The overall reaction scheme involves the deprotection of the linker followed by the activation of the peptide's carboxyl groups and subsequent coupling.
Caption: Chemical pathway for peptide conjugation.
Quantitative Data Summary
The following table summarizes the recommended reaction parameters for each key step of the conjugation process. These values provide a robust starting point, and optimization may be required based on the specific properties of the peptide.
| Parameter | Deprotection | Peptide Activation | Conjugation |
| Key Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) | Di-amine PEG Linker, Activated Peptide, DIPEA (optional) |
| Solvent | Dichloromethane (DCM) | Anhydrous DMF or DMSO (for small molecules); Aqueous Buffer (e.g., MES, pH 4.5-6.0) for proteins/peptides | Anhydrous DMF or DMSO; Aqueous Buffer (e.g., PBS, pH 7.2-8.5) |
| Molar Ratio | N/A (TFA used in excess as 25-50% solution) | Peptide:EDC:NHS = 1:1.5:1.5 to 1:5:5 | Activated Peptide:Deprotected Linker = 1:2 to 1:10 |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | Room Temperature or 4 °C |
| Reaction Time | 30 minutes - 2 hours | 15 - 60 minutes | 2 - 12 hours |
| pH | Acidic | 4.5 - 6.0 (for aqueous activation) | 7.2 - 8.5 (for aqueous coupling) |
| Monitoring | TLC, LC-MS | HPLC | HPLC, LC-MS |
Experimental Workflow
The diagram below illustrates the complete experimental workflow, from initial reagent preparation to the final purification and analysis of the PEGylated peptide conjugate.
References
Application Notes and Protocols for the Purification of PROTACs Synthesized with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that significantly influences the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is a branched, polyethylene glycol (PEG)-based linker designed to impart favorable characteristics to the resulting PROTAC. The PEG components enhance aqueous solubility and can improve pharmacokinetic properties.[3] The branched nature of this linker provides a unique three-dimensional architecture that can be explored to optimize the orientation of the two ligands for efficient ternary complex formation.[1]
Following the synthesis of a PROTAC utilizing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker, robust purification is essential to remove unreacted starting materials, coupling reagents, and reaction byproducts. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful and widely used technique for the purification of PROTACs.[4] This document provides a detailed protocol and application notes for the purification of these specific PROTACs by RP-HPLC.
Principle of Purification by Reverse-Phase HPLC
Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Molecules in the sample partition between the stationary and mobile phases. More hydrophobic molecules, such as many PROTACs, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient), the retained molecules will elute from the column in order of increasing hydrophobicity. This allows for the separation of the desired PROTAC from more polar or less hydrophobic impurities.
Caption: Principle of PROTAC purification by RP-HPLC.
Experimental Protocols
This section provides a detailed methodology for the purification of a PROTAC synthesized with the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker using preparative RP-HPLC.
Materials and Reagents
-
Crude PROTAC product
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Preparative reverse-phase HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 19 x 250 mm)
-
0.22 µm syringe filters
-
Vials for sample injection and fraction collection
-
Rotary evaporator
-
Lyophilizer
Sample Preparation
-
Dissolve the crude PROTAC product in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure solubility and compatibility with the HPLC conditions. The final concentration should be optimized to avoid column overloading.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC conditions. These may require optimization depending on the specific properties of the synthesized PROTAC.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC with gradient capability and UV detector |
| Column | Preparative C18, 10 µm, 19 x 250 mm (or similar) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (dependent on column dimensions) |
| Detection | UV at 254 nm and/or 280 nm (or wavelength of max absorbance) |
| Column Temperature | Ambient |
| Injection Volume | 500-2000 µL (dependent on concentration and column capacity) |
| Gradient Program | See table below |
Representative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 35.0 | 5.0 | 95.0 |
| 40.0 | 5.0 | 95.0 |
| 41.0 | 95.0 | 5.0 |
| 45.0 | 95.0 | 5.0 |
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of the desired PROTAC.
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified PROTAC as a solid.
-
Confirm the purity of the final product by analytical HPLC and characterize by mass spectrometry and NMR.
Data Presentation
The following table presents representative quantitative data for the purification of a hypothetical PROTAC. Actual results will vary depending on the specific molecule and reaction efficiency.
| Parameter | Representative Value |
| Crude Purity (by AUC) | ~45% |
| Retention Time (t_R) | 22.5 minutes |
| Final Purity (by AUC) | >98% |
| Overall Yield | 30-50% |
AUC = Area Under the Curve from the HPLC chromatogram. Note: These values are for illustrative purposes and should be determined experimentally.
Visualization of Experimental Workflow
Caption: Experimental workflow for PROTAC purification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Broadening/Tailing) | Column overloading, secondary interactions with the stationary phase, or issues with the mobile phase. | Inject a smaller amount of sample. Ensure the sample is fully dissolved in the injection solvent. Adjust the mobile phase pH or the TFA concentration. Consider a different stationary phase (e.g., C4 or C8) if the PROTAC is very hydrophobic. |
| Low Recovery | Irreversible binding to the column, precipitation on the column, or instability. | Add a small percentage of isopropanol to the mobile phase to improve the recovery of hydrophobic molecules.[] Ensure the PROTAC is stable in the acidic mobile phase. Perform purification at a lower temperature. |
| Co-eluting Impurities | Impurities with similar hydrophobicity to the target PROTAC. | Optimize the HPLC gradient to be shallower around the elution time of the PROTAC to improve resolution.[6] Try a different column chemistry or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Product Aggregation | Hydrophobic interactions between PROTAC molecules. | Add excipients like arginine to the buffers to reduce protein-protein interactions (if applicable to the target).[6] Optimize buffer pH and ionic strength. Consider less harsh purification techniques if aggregation is severe. |
References
Application Note: Analytical Methods for the Characterization of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a branched, monodisperse polyethylene glycol (PEG) linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[1] The precise chemical structure and purity of this linker are critical for the successful synthesis and ultimate efficacy of the final therapeutic agent. This application note provides a comprehensive overview of the analytical methodologies required for the thorough characterization of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) conjugates, ensuring their quality and suitability for downstream applications.
The analytical workflow for these conjugates involves a multi-faceted approach to confirm identity, purity, and structural integrity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, and Size-Exclusion Chromatography (SEC) to analyze molecular size and distribution.
Experimental Workflows and Signaling Pathways
The overall analytical workflow for the characterization of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) conjugates is depicted below. This workflow ensures a comprehensive evaluation of the conjugate's critical quality attributes.
References
Application Notes and Protocols: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in Solid-Phase PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the branched polyethylene glycol (PEG)-based linker, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) , in the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker offers a versatile platform for PROTAC synthesis. The hydroxyl group provides a handle for initial attachment to a solid support or for conjugation to a ligand, while the two Boc-protected amine groups allow for the subsequent attachment of another ligand after deprotection. This branched structure enables the synthesis of PROTACs with potentially unique spatial arrangements of the two ligands.
Data Presentation
The selection of a linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While specific quantitative data for PROTACs synthesized using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is not extensively available in the public domain, the following table summarizes representative data for PROTACs with different linker types to highlight the influence of linker composition on degradation efficiency. This data is intended to provide a comparative context for researchers developing novel PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | Pomalidomide | Linear Alkyl Chain | 50 | >90 | |
| PROTAC B | BRD4 | VHL Ligand | Linear PEG Chain | 25 | >95 | |
| PROTAC C | H-PGDS | Pomalidomide | Triazole-containing Linker | 100 | ~80 | |
| PROTAC D | BRD4 | IAP Ligand | Branched Alkyl Chain | 75 | >85 |
Experimental Protocols
The following protocols describe a representative solid-phase synthesis strategy for a PROTAC utilizing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker. This methodology assumes the use of a resin-bound E3 ligase ligand and subsequent coupling of the linker and the POI ligand.
Protocol 1: Immobilization of E3 Ligase Ligand on Solid Support
This protocol outlines the initial step of attaching the E3 ligase ligand to a suitable solid-phase resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acid derivative of the E3 ligase ligand (e.g., pomalidomide derivative)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vessel, dissolve the Fmoc-protected E3 ligase ligand (2 eq), HOBt (2 eq), and DIC (2 eq) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To remove the Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5 x 10 mL) to yield the resin-bound E3 ligase ligand with a free amine.
Protocol 2: Coupling of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Linker
This protocol details the attachment of the branched PEG linker to the immobilized E3 ligase ligand.
Materials:
-
Resin-bound E3 ligase ligand
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the resin-bound E3 ligase ligand in DMF.
-
In a separate vessel, dissolve N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.
-
Add the linker solution to the resin and shake at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Activation of the Hydroxyl Group and Coupling of POI Ligand
This protocol describes the activation of the terminal hydroxyl group of the linker and the subsequent coupling of the POI ligand.
Materials:
-
Resin-bound E3-Linker intermediate
-
p-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC)
-
DIPEA
-
POI ligand with a nucleophilic handle (e.g., amine or hydroxyl)
-
DMF, DCM
Procedure:
-
Swell the resin-bound E3-Linker intermediate in DCM.
-
Add p-nitrophenyl chloroformate (3 eq) and DIPEA (5 eq) to the resin suspension.
-
Shake the reaction at room temperature for 2 hours to activate the hydroxyl group.
-
Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
Add a solution of the POI ligand (2 eq) and DIPEA (3 eq) in DMF to the activated resin.
-
Shake the reaction at room temperature for 16 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 4: Boc Deprotection and Final PROTAC Cleavage
The final steps involve the removal of the Boc protecting groups and cleavage of the PROTAC from the solid support.
Materials:
-
Resin-bound PROTAC precursor
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
To deprotect the Boc groups, treat the resin with a solution of 50% TFA in DCM for 1 hour.
-
Wash the resin with DCM (5 x 10 mL).
-
To cleave the PROTAC from the resin, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC with cold diethyl ether.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Solid-Phase Synthesis Workflow
Revolutionizing Bioconjugation: Advanced Techniques with a Novel Bifunctional Linker
Application Note: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) for Advanced Bioconjugate Development
The field of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), relies on the precise and stable linking of different molecular entities. The choice of the linker is critical, influencing not only the synthesis and stability of the final conjugate but also its pharmacokinetic and pharmacodynamic properties. N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a novel, heterobifunctional polyethylene glycol (PEG) linker designed to meet the demands of modern bioconjugation. Its unique architecture, featuring a hydroxyl group for initial conjugation and two Boc-protected amines for subsequent payload attachment, offers a versatile platform for the construction of complex biotherapeutics.
The PEG backbone of this linker enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate. The distinct functionalities at its termini allow for a controlled, stepwise synthesis, which is crucial for producing well-defined and homogenous bioconjugates. This application note provides an overview of the key features of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and outlines its applications in drug development.
Key Applications
-
PROTAC Synthesis: The hydroxyl group can be conjugated to a ligand for a target protein of interest (POI). Following deprotection of the Boc groups, the two primary amines can be coupled with an E3 ligase ligand, enabling the synthesis of bivalent or multi-specific PROTACs.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to an antibody or other targeting moiety. The hydroxyl group can be functionalized for attachment to the antibody, and the two deprotected amines can be conjugated to the cytotoxic payload.
-
Branched Peptide Structures: The linker serves as a scaffold for creating branched peptides with unique therapeutic or diagnostic properties.
-
Surface Functionalization: The multiple reactive groups allow for the modification of surfaces to create biocompatible and functionalized materials for various biomedical applications.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 802.0 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and has some aqueous solubility. |
| Storage | Store at -20°C under an inert atmosphere. |
Experimental Protocols
The following protocols provide a general framework for the use of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in a typical bioconjugation workflow. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group can be activated for conjugation to an amine-containing molecule by converting it to a better leaving group, such as a tosylate or mesylate.
Materials:
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl or MsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the activated linker by silica gel column chromatography.
Protocol 2: Conjugation of the Activated Linker to an Amine-Containing Molecule
Materials:
-
Activated N-(OTs-PEG3)-N-bis(PEG4-Boc) or N-(OMs-PEG3)-N-bis(PEG4-Boc)
-
Amine-containing molecule (e.g., protein ligand, antibody fragment)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA
-
Preparative HPLC system
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add the activated linker (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting groups to expose the two terminal primary amines.
Materials:
-
N-(Conjugated-PEG3)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting deprotected conjugate (as a TFA salt) can be used directly or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Protocol 4: Conjugation of the Deprotected Linker to a Carboxyl-Containing Molecule
This protocol outlines the coupling of the deprotected amines to a molecule containing a carboxylic acid group using standard amide bond formation chemistry.
Materials:
-
Deprotected N-(Conjugated-PEG3)-N-bis(PEG4-NH₂)
-
Carboxyl-containing molecule (e.g., E3 ligase ligand, cytotoxic drug) (2.2 equivalents)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.2 equivalents)
-
DIPEA (4 equivalents)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a flask, dissolve the carboxyl-containing molecule (2.2 equivalents) and HATU (2.2 equivalents) in anhydrous DMF.
-
Add DIPEA (4 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF.
-
Add the activated carboxyl-containing molecule solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final conjugate by preparative reverse-phase HPLC.
Visualization of Workflows
Caption: General experimental workflow for bioconjugation.
Caption: PROTAC synthesis pathway.
Characterization of the Final Bioconjugate
Following purification, it is essential to characterize the final conjugate to confirm its identity, purity, and, where applicable, the drug-to-antibody ratio (DAR).
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final conjugate. |
| NMR | To confirm the structure of the conjugate. |
| HPLC | To determine the purity of the conjugate. |
| SDS-PAGE | To visualize the increase in molecular weight after conjugation to a protein. |
| Functional Assays | To determine the biological activity of the final conjugate. |
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in bioconjugation. The versatility and controlled reactivity of this linker make it a valuable tool for the development of next-generation targeted therapeutics.
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
Topic: Troubleshooting Low Yield in PROTAC Synthesis with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the initial coupling step involving the hydroxyl group of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)?
Low yields in the initial coupling reaction can stem from several factors:
-
Inefficient Activation of the Hydroxyl Group: The hydroxyl group requires activation to become a better leaving group for nucleophilic substitution (e.g., Williamson ether synthesis) or to react efficiently in an esterification. Incomplete activation will result in a low conversion rate.
-
Steric Hindrance: The bulky N-bis(PEG4-Boc) portion of the linker can sterically hinder the approach of the incoming warhead (or E3 ligase ligand), leading to a sluggish or incomplete reaction.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base and solvent can significantly impact the yield. For instance, in a Williamson ether synthesis, the choice of a suitable base is critical for deprotonating the hydroxyl group without causing side reactions.
-
Poor Quality of Starting Materials: The purity of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker and the coupling partner is crucial. Impurities can interfere with the reaction.
Q2: I am observing incomplete Boc deprotection of my PROTAC intermediate. What could be the cause?
Incomplete Boc deprotection is a common issue and can be attributed to:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the deprotection may not proceed to completion.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for the complete removal of both Boc groups.[2]
-
Steric Hindrance: The PEG chains can sterically hinder the approach of the acid to the Boc-protected amines, slowing down the reaction.[2]
-
Solvent Issues: The choice of solvent is important to ensure that both the PROTAC intermediate and the acid are well-solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[2]
Q3: My final coupling reaction to the deprotected bis-amine is giving a low yield of the desired PROTAC. What are the likely reasons?
Low yields in the final step are often due to:
-
Inefficient Amide Coupling: The formation of two amide bonds in the final step presents a challenge. Incomplete coupling can result from suboptimal coupling reagents, insufficient equivalents of the warhead or E3 ligase ligand, or steric hindrance.
-
Formation of Mono-substituted Byproduct: The reaction may stall after the first amine has reacted, leading to a significant amount of the mono-substituted intermediate.
-
Difficult Purification: The high polarity of the final PROTAC, due to the long PEG linker, can make separation from starting materials and byproducts challenging, leading to a low isolated yield.[3] Normal-phase silica gel chromatography is often unsuitable for such polar molecules.[3]
-
Product Instability: The final PROTAC molecule might be unstable under the reaction or purification conditions.
Troubleshooting Guides
Issue 1: Low Yield in Initial Coupling Reaction (Williamson Ether Synthesis)
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of the hydroxyl group. | Use a stronger base (e.g., NaH) in an appropriate anhydrous solvent like THF or DMF. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base. |
| Low reactivity of the electrophile (warhead/E3 ligand with a leaving group). | Convert the leaving group on the coupling partner to a more reactive one (e.g., from -Cl to -I or -OTs). |
| Steric hindrance. | Increase the reaction temperature and extend the reaction time. Monitor the reaction progress by LC-MS. Consider using a less sterically hindered coupling partner if possible. |
| Side reactions. | Protect other sensitive functional groups on your starting materials before the coupling reaction. |
Issue 2: Incomplete Boc Deprotection
| Potential Cause | Recommended Solution |
| Insufficient acid strength or concentration. | Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[2] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2] |
| Short reaction time. | Extend the reaction time and monitor the progress by LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][2] |
| Incomplete removal of TFA. | After concentrating the reaction mixture, co-evaporate the residue with DCM (3x) to ensure complete removal of TFA, which can interfere with the subsequent coupling step.[1] |
Issue 3: Low Yield in Final Amide Coupling Step
| Potential Cause | Recommended Solution |
| Inefficient coupling reagents. | Use fresh, high-quality coupling reagents like HATU or HBTU with a non-nucleophilic base such as DIPEA.[4] |
| Suboptimal stoichiometry. | Use a slight excess of the carboxylic acid-functionalized component (e.g., 2.5 equivalents) and the coupling reagent (e.g., 2.8 equivalents) relative to the bis-amine intermediate.[1] |
| Difficult purification. | Utilize reverse-phase preparative HPLC (RP-HPLC) for purification, which is better suited for polar molecules like PEGylated PROTACs.[3] |
| Product loss during workup. | Due to the high water solubility of PEGylated PROTACs, minimize aqueous washes or use saturated brine to reduce partitioning into the aqueous phase. |
Quantitative Data Summary
Table 1: Representative Reaction Conditions for Boc Deprotection of PEG Linkers
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [1][2][5] |
| Concentration | 20-50% (v/v) TFA in DCM | [2][4] |
| Temperature | 0 °C to room temperature | [2][5] |
| Reaction Time | 1-2 hours | [1][2] |
| Workup | Concentration under reduced pressure, co-evaporation with DCM or toluene | [1][5] |
Table 2: Expected Yields for Final Coupling Step in PROTAC Synthesis
| PROTAC Target | Linker Type | Coupling Method | Reported Yield | Reference |
| BRD4 | Alkyl | Amide Coupling (Solid-Phase) | 10% | [6] |
| BRD4 | Alkyl | Amide Coupling (Solid-Phase) | 2% | [6] |
| BRD4 | PEG | Click Chemistry | up to 90% | [7] |
| VHL | Isocyanide-based | Ugi Reaction | 40-87% | [8] |
Note: Yields are highly dependent on the specific substrates, linker, and reaction conditions.
Experimental Protocols
Protocol 1: Initial Coupling of Warhead/E3 Ligase Ligand via Williamson Ether Synthesis
-
Preparation: In a round-bottom flask under an inert atmosphere (Argon), dissolve N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add a solution of the warhead or E3 ligase ligand containing a suitable leaving group (e.g., a tosylate or iodide, 1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection of the PROTAC Intermediate
-
Dissolution: Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1]
-
TFA Removal: Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.[1] The resulting TFA salt can often be used directly in the next step.
Protocol 3: Final Coupling of Warhead/E3 Ligase Ligand to the Bis-Amine Intermediate
-
Activation: In a separate flask, dissolve the carboxylic acid-functionalized warhead or E3 ligase ligand (2.5 eq) and HATU (2.8 eq) in anhydrous DMF. Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Coupling: Add a solution of the deprotected bis-amine intermediate (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.[1]
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.[1]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the final PROTAC product by reverse-phase preparative HPLC.
Visualizations
Caption: A general workflow for PROTAC synthesis using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
Caption: A logical workflow for troubleshooting low yield in multi-step PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
optimizing linker length of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) for ternary complex formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker length for potent ternary complex formation, with a focus on PROTACs utilizing PEG-based linkers such as those derived from N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length critical?
The linker in a Proteolysis-Targeting Chimera (PROTAC) connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase. Its primary role is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The length and composition of the linker are critical because they dictate the distance and relative orientation between the target protein and the E3 ligase.[3][4][5] An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][4][5][]
Q2: How does the length of a PEG linker, such as one synthesized from N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), influence PROTAC activity?
The length of a PEG linker significantly impacts a PROTAC's efficacy. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][7] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[7] An excessively long or flexible linker can also introduce a high entropic penalty upon binding, which can destabilize the ternary complex.[7] Therefore, the optimal PEG linker length is a balance that allows for a productive ternary complex formation.[8]
Q3: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon observed in many PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[7][9] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:Target Protein and PROTAC:E3 ligase) rather than the productive ternary complex.[1][7][9] A well-designed linker can enhance the cooperativity of the ternary complex, meaning the binding of one protein to the PROTAC increases the affinity for the second protein.[1][9] This increased stability of the ternary complex can help mitigate the hook effect.[1][9]
Q4: What are the advantages of using PEG-based linkers in PROTAC design?
PEG-based linkers, like those synthesized from N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), offer several advantages:
-
Increased Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[7][8][9][]
-
Improved Cell Permeability: By balancing the overall physicochemical properties of the PROTAC, PEG linkers can enhance cell membrane permeability.[9]
-
Flexibility: The inherent flexibility of PEG chains can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[8][]
Q5: What are the key assays for evaluating the performance of different linker lengths?
A combination of biophysical and cellular assays is crucial for evaluating linker performance:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are used to directly measure the binding affinities of the PROTAC to its target and the E3 ligase, as well as to quantify the formation and stability of the ternary complex.[9][11][12][13] These assays can also determine the cooperativity of ternary complex formation.[7][9][11][12]
-
Cellular Assays: Western Blotting is the most common method to quantify the degradation of the target protein in cells treated with the PROTAC.[9] In-cell target engagement assays like NanoBRET™ can confirm that the PROTAC is binding to its target within a cellular environment.[7][9]
Troubleshooting Guide
| Problem | Possible Linker-Related Cause | Troubleshooting Steps |
| Good binary binding, but no target degradation. | 1. Suboptimal Linker Length: The linker may be too short, causing steric clash, or too long, leading to a non-productive ternary complex.[1][7] 2. Incorrect Linker Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand are crucial for proper orientation.[9] 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[1] | 1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., by varying the number of PEG units).[8] 2. Use computational modeling to identify alternative, solvent-exposed attachment points on the warhead and E3 ligase ligand.[9] 3. Modify the linker to balance hydrophilicity and lipophilicity; for instance, by altering the PEG length or incorporating other chemical moieties.[9] 4. Perform cellular target engagement assays (e.g., CETSA or NanoBRET) to confirm the PROTAC reaches its intracellular target.[7][9] |
| "Hook effect" observed at high concentrations. | 1. Low Ternary Complex Cooperativity: The linker may not be effectively promoting the stable association of the target and E3 ligase.[9] 2. Excessive Linker Flexibility: A highly flexible linker might not sufficiently pre-organize the binding partners for efficient ternary complex formation. | 1. Systematically vary the linker length and composition to enhance positive cooperativity.[9] 2. Incorporate more rigid elements into the linker, such as alkyl chains or ring structures, to reduce flexibility.[1][9] 3. Use biophysical assays like SPR to quantify the cooperativity of your PROTACs with different linkers.[9] |
| Poor cell permeability. | Unfavorable Physicochemical Properties: The overall PROTAC molecule, influenced by the linker, may have a high molecular weight, too many hydrogen bond donors/acceptors, or a large polar surface area. | 1. Modify the linker to achieve a better balance of hydrophilicity and lipophilicity.[9] For PEG linkers, this may involve testing shorter chain lengths. 2. Incorporate moieties that can improve cell permeability. |
| Low aqueous solubility. | Hydrophobic Nature of the PROTAC: Despite a hydrophilic linker, the overall molecule may still be poorly soluble. | 1. Increase the length of the PEG linker to enhance hydrophilicity.[7][8] 2. Ensure that the overall molecule does not have large, exposed hydrophobic regions. |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Representative Data)
| Linker Length (Number of Atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| 9 | >1000 | <10 | 0.8 |
| 12 | 250 | 65 | 1.5 |
| 16 | 50 | 95 | 5.2 |
| 19 | 150 | 80 | 3.1 |
| 21 | 400 | 50 | 2.0 |
Note: This table presents hypothetical but representative data based on general trends reported in the literature, where an optimal linker length leads to the lowest DC50, highest Dmax, and greatest cooperativity.[3][4][5] The optimal length is specific to each target and E3 ligase pair.
Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.
-
Methodology:
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
To measure binary interactions, flow the PROTAC over the immobilized protein at various concentrations to determine the binding affinity (KD).
-
To measure ternary complex formation, pre-incubate the PROTAC with the second protein partner (the one not immobilized) at a constant concentration and flow this mixture over the sensor chip.
-
The cooperativity factor (α) can be calculated by comparing the affinity of the PROTAC for the immobilized protein in the presence and absence of the third component. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
-
Objective: To measure the thermodynamic parameters of binding for binary and ternary complexes.
-
Methodology:
-
Load the target protein or E3 ligase into the sample cell.
-
Titrate the PROTAC into the sample cell from the syringe to measure the binary binding affinity.
-
To measure ternary complex formation, load the sample cell with one of the proteins and titrate in the PROTAC that has been pre-incubated with the other protein partner.
-
The heat changes upon binding are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for optimizing linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Solubility of PROTACs Featuring N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Linkers
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs incorporating the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor solubility with my PROTAC containing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker, despite the presence of PEG chains?
A1: While polyethylene glycol (PEG) linkers are known to enhance the aqueous solubility of PROTACs, several factors can still contribute to poor solubility.[1] The overall physicochemical properties of the PROTAC are determined by the combination of the warhead, the E3 ligase ligand, and the linker.[2] If the warhead and/or the E3 ligase ligand are highly lipophilic, the hydrophilicity imparted by the PEG linker may not be sufficient to achieve desired solubility.[3] Additionally, the Boc protecting groups on your linker are hydrophobic and can contribute to lower aqueous solubility. The branched nature of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker can also influence the molecule's overall conformation and ability to hydrate effectively.
Q2: My PROTAC precipitates out of solution during my cellular assays. What are the likely causes and how can I prevent this?
A2: Precipitation during cellular assays is a common issue for poorly soluble compounds. This can be caused by a variety of factors including the final concentration of the PROTAC in the assay medium, the percentage of organic solvent (like DMSO) in the final dilution, and interactions with components of the cell culture medium.[4][5] High concentrations of the PROTAC can exceed its thermodynamic solubility limit in the aqueous environment of the cell culture medium, leading to precipitation.
To mitigate this, consider the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration (typically ≤ 0.5%) in your assay.
-
Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the PROTAC to the aqueous medium.
-
Use a solubility-enhancing formulation: Consider pre-formulating your PROTAC in a vehicle containing solubility-enhancing excipients before final dilution into the assay medium.[6]
Q3: Can the length of the PEG chains in my linker be modified to improve solubility?
A3: Yes, the length of the PEG chains can significantly impact the solubility of a PROTAC.[7][8] Longer PEG chains generally lead to increased hydrophilicity and improved aqueous solubility.[7] However, there is a trade-off, as excessively long linkers can increase the molecular weight and polar surface area, potentially hindering cell permeability and oral absorption. The optimal PEG linker length often needs to be determined empirically to strike a balance between solubility and other desirable drug-like properties.[7]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the PROTAC Stock Solution
If you are struggling to achieve a desired concentration for your PROTAC stock solution in common aqueous buffers, follow this troubleshooting workflow.
Experimental Protocol: Co-solvent Screening for Improved Solubility
-
Objective: To determine an optimal co-solvent system for solubilizing the PROTAC.
-
Materials:
-
PROTAC containing N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80 or other non-ionic surfactants
-
Saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Heater/sonicator (optional)
-
-
Procedure:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO.
-
Screen various co-solvent systems by adding the DMSO stock to different combinations of solvents. A common starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[9]
-
-
Add each solvent sequentially and vortex thoroughly after each addition.
-
If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[9]
-
Visually inspect for clarity and any signs of precipitation.
-
Quantify the solubility in the most promising co-solvent systems using HPLC-UV or LC-MS.[]
-
| Formulation Component | Percentage | Rationale |
| DMSO | 5-10% | Primary organic solvent to initially dissolve the PROTAC. |
| PEG300/400 | 30-60% | Water-miscible co-solvent that enhances solubility. |
| Tween-80/Solutol HS 15 | 1-10% | Surfactant to reduce surface tension and prevent aggregation. |
| Aqueous Buffer (PBS, Saline) | Remainder | The aqueous component of the final formulation. |
Table 1: Example Co-solvent Formulations for Solubility Enhancement.
Issue 2: PROTAC Precipitation in Biological Media
Precipitation in cell culture media or simulated intestinal fluids can lead to inaccurate experimental results.
Experimental Protocol: Kinetic Solubility Assay in Biorelevant Media
-
Objective: To assess the solubility and precipitation kinetics of the PROTAC in different biological media.
-
Materials:
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) pH 7.4
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
Incubator shaker (37°C)
-
UV-Vis spectrophotometer or HPLC-UV
-
-
Procedure:
-
Add a small aliquot of the PROTAC DMSO stock to each of the pre-warmed (37°C) biological media to achieve the desired final concentration. The final DMSO concentration should be kept constant and low (e.g., 0.5%).
-
Incubate the samples at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each sample.
-
Centrifuge the aliquots to pellet any precipitated material.
-
Measure the concentration of the PROTAC remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of soluble PROTAC over time for each medium.
-
| Medium | Expected Solubility Trend | Rationale |
| PBS pH 7.4 | Lowest | Represents a simple aqueous buffer. |
| FaSSIF | Moderate | Contains bile salts and phospholipids that can aid solubilization.[11][12] |
| FeSSIF | Highest | Higher concentrations of bile salts and lipids mimic the fed state, often leading to better solubilization of lipophilic compounds.[11][12] |
Table 2: Expected Solubility Trends in Biorelevant Media.
Advanced Solubility Enhancement Strategies
For PROTACs with persistent solubility issues, more advanced formulation strategies may be necessary, particularly for in vivo studies and oral delivery.
Amorphous Solid Dispersions (ASDs)
ASDs are a well-established technique for improving the solubility and bioavailability of poorly soluble drugs.[6] In this approach, the PROTAC is molecularly dispersed within a polymer matrix in an amorphous state, which has a higher energy and thus greater solubility than the crystalline form.[6][13]
Experimental Workflow: Preparation and Evaluation of an ASD
Key Polymers for ASD Formulation of PROTACs:
| Polymer | Abbreviation | Key Properties |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMCAS | pH-dependent solubility, good for enteric delivery.[6][14] |
| Soluplus® | Amphiphilic graft copolymer, forms micelles. | |
| Eudragit® L 100-55 | EL 100-55 | Anionic copolymer, dissolves at pH > 5.5.[6] |
Table 3: Common Polymers Used in Amorphous Solid Dispersions.
By systematically applying these troubleshooting guides and considering the advanced formulation strategies, researchers can overcome the solubility challenges associated with PROTACs containing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker and accelerate their drug discovery efforts.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
common side reactions with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in synthesis
Welcome to the technical support center for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this trifunctional PROTAC linker in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and what are its primary applications?
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a heterotrifunctional polyethylene glycol (PEG)-based linker. Its structure consists of a central nitrogen atom derivatized with one hydroxyl-terminated PEG arm and two tert-butyloxycarbonyl (Boc)-protected amine-terminated PEG arms. The PEG chains enhance solubility and provide a flexible spacer.[1] This linker is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2] The orthogonal protecting groups (hydroxyl vs. Boc-amines) allow for controlled, stepwise conjugation.
Q2: Why is the Boc protecting group used on the amine functionalities?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[3][4] It is stable under basic and nucleophilic conditions, allowing for reactions to be carried out at other parts of the molecule, such as the hydroxyl group, without affecting the protected amines.[3] The Boc groups can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amines for subsequent conjugation steps.[1][4] This enables a controlled, sequential synthesis strategy, which is crucial for building complex molecules like PROTACs.[3]
Q3: What are the advantages of using a PEG-based linker in PROTAC synthesis?
PEG linkers are frequently used in PROTAC design for several reasons:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these large, complex structures.[5][6][7][8]
-
Improved Cell Permeability: By balancing the hydrophilicity and hydrophobicity, PEG linkers can help modulate cell permeability, a critical factor for therapeutic efficacy.[5][9]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the proper orientation and formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][8]
-
Good Biocompatibility: PEG is well-known for its biocompatibility, reducing the risk of immunogenicity and toxicity.[8]
Troubleshooting Guide
Problem 1: Incomplete or Failed Boc Deprotection
You observe a significant amount of starting material remaining after the deprotection step, as indicated by LC-MS or TLC analysis.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the acid (e.g., TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[10] | Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). For very resistant cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.[10] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially with sterically hindered substrates.[10] | Extend the reaction time and monitor progress by LC-MS or TLC. While many deprotections are run at room temperature, gentle heating may be required for challenging substrates.[10] |
| Steric Hindrance | The bulky PEG arms of the linker can physically block the acid's approach to the Boc-protected amines, slowing down the reaction rate.[10][] This is a key consideration for branched molecules. | In addition to increasing acid concentration and reaction time, ensure vigorous stirring. If steric hindrance from a conjugated molecule is the issue, consider reversing the order of synthesis steps if possible. |
| Solvent Issues | The chosen solvent must fully solvate both the PEG linker and the acid. Poor solubility can lead to incomplete reaction. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[10] | Ensure your PEGylated compound is fully dissolved in the chosen solvent (e.g., anhydrous DCM). If solubility is an issue, explore other anhydrous solvents. |
| Moisture Contamination | Water in the reaction can interfere with the acidic conditions and quench the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Observation of Unexpected Side Products After Synthesis
Your LC-MS or NMR analysis shows significant impurities or side products that are not the starting material or the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Formation of tert-butyl Adducts | During Boc deprotection, a tert-butyl cation is formed. This reactive carbocation can re-attach to nucleophilic residues on your molecule (e.g., tryptophan or tyrosine side chains if present). | Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture.[10] The scavenger will trap the tert-butyl cation, preventing side reactions. |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive groups (e.g., other protecting groups like trityl, or acid-sensitive esters), they may be cleaved under the conditions used for Boc deprotection.[] | Use milder deprotection conditions if possible (e.g., lower TFA concentration for a shorter time). Alternatively, redesign the synthetic strategy to use orthogonal protecting groups that are not cleaved by acid. |
| Oxidative Degradation of the PEG Chain | The ether linkages in the PEG backbone can be susceptible to oxidative degradation, especially at elevated temperatures or in the presence of metal catalysts and oxygen.[7] This can lead to chain cleavage and the formation of aldehydes or carboxylic acids. | Degas solvents and run reactions under an inert atmosphere. Avoid unnecessarily high temperatures and prolonged exposure to air. Ensure reagents are free from peroxide impurities. |
| Intra- or Intermolecular Cross-linking | Once the Boc groups are removed, the resulting highly reactive primary amines could potentially react with other functional groups within the same molecule or with other molecules in the reaction mixture, leading to oligomerization or aggregation. | This is more likely if there are activated esters or other electrophiles present. Ensure that the deprotected amine is used promptly in the next intended reaction step. Control stoichiometry carefully during subsequent conjugation steps. |
Problem 3: Low Yield in Conjugation Steps (Post-Deprotection or at the Hydroxyl Group)
You are experiencing low yields when trying to couple a molecule to either the deprotected amines or the terminal hydroxyl group.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The branched, three-dimensional structure of the linker and its PEG arms can create significant steric hindrance, preventing bulky reaction partners from accessing the reactive sites (the central nitrogen or the terminal amines/hydroxyl).[][13] | For amide bond formation, switch from standard coupling reagents (like EDC/NHS) to more potent phosphonium or uronium-based reagents (e.g., HATU, HBTU, PyBOP) which form highly reactive intermediates capable of overcoming steric barriers. |
| Poor Activation of the Hydroxyl Group | The terminal hydroxyl group is not inherently reactive towards nucleophiles and must be activated first, for instance, by converting it to a tosylate, mesylate, or by reacting it with an activated carboxylic acid. | To couple a carboxylic acid to the hydroxyl group, use a Steglich esterification (DCC/DMAP) or other robust esterification methods. To convert the hydroxyl to a leaving group for reaction with a nucleophile, use reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. |
| Hydrolysis of Activated Intermediates | If performing conjugations in aqueous or semi-aqueous buffers (e.g., protein labeling), activated esters (like NHS esters) are susceptible to hydrolysis, which competes with the desired amine coupling reaction. | Perform reactions at a slightly alkaline pH (7.2-8.5) to balance amine reactivity and NHS ester stability.[14][15] Use the activated linker immediately after its preparation and consider using a higher molar excess of the linker. |
| Suboptimal Reaction pH | Amine reactivity is pH-dependent. For reactions with NHS esters, a pH range of 7-9 is generally optimal.[15] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is accelerated. | Use amine-free buffers such as PBS, borate, or bicarbonate buffer at the optimal pH for your specific reaction.[15] |
Experimental Protocols
Protocol 1: General Boc Deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
This protocol describes the standard procedure for removing the two Boc protecting groups to expose the terminal primary amines.
Materials:
-
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[10]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10] If your substrate is sensitive to the tert-butyl cation, add TIS (2.5-5% v/v).[10]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Work-up:
-
The resulting TFA salt can often be used directly in the next step after thorough drying.
-
To obtain the free amine, re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[14]
-
Protocol 2: Two-Step PROTAC Synthesis using the Trifunctional Linker
This protocol outlines a representative synthetic route for building a PROTAC, first by coupling to the hydroxyl group and then to the deprotected amines.
Step A: Coupling of a Carboxylic Acid-Containing Ligand to the Hydroxyl Group
-
Activation of Ligand: Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling Reaction: Add a solution of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.0 equivalent) in anhydrous DMF to the activated ligand mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the Ligand-Linker intermediate.
Step B: Deprotection and Coupling of the Second Ligand
-
Boc Deprotection: Deprotect the Ligand-Linker intermediate from Step A using the procedure described in Protocol 1 .
-
Coupling of Second Ligand: Dissolve the deprotected intermediate (TFA salt, 1.0 equivalent) and the second ligand (POI ligand containing an activated ester, e.g., NHS ester, 2.2 equivalents) in anhydrous DMF. Add DIPEA (3-4 equivalents) to neutralize the TFA salt and facilitate the reaction.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Purification: Purify the final PROTAC conjugate by preparative reverse-phase HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 13. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purification of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) based PROTACs?
A1: The synthesis of these complex molecules can result in a variety of impurities. Common contaminants include unreacted starting materials (the E3 ligase ligand and the target protein ligand), excess N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker, and incompletely coupled intermediates. Additionally, side products from the coupling reactions and partially deprotected species where one of the Boc groups has been prematurely removed can also be present.
Q2: Why is the purification of PROTACs with this specific linker particularly challenging?
A2: The challenges in purifying these PROTACs stem from several factors:
-
High Polarity and Solubility Issues: The polyethylene glycol (PEG) backbone imparts high polarity, which can lead to poor retention on reverse-phase chromatography columns and potential solubility issues in common organic solvents.
-
Structural Similarity of Impurities: Intermediates and the final product often have very similar physicochemical properties, making them difficult to resolve by standard chromatographic techniques.
-
Presence of Multiple Reactive Groups: The linker contains a hydroxyl group and two Boc-protected amines. The hydroxyl group can influence interactions with chromatography media, while the Boc groups can be sensitive to acidic conditions, potentially leading to partial deprotection during purification.
-
Aggregation: The large and flexible nature of PROTACs can lead to aggregation, which complicates purification and can result in low recovery of the desired product.
Q3: What chromatographic techniques are recommended for the purification of these PROTACs?
A3: A multi-step purification strategy is often necessary to achieve high purity. The most effective techniques include:
-
Size-Exclusion Chromatography (SEC): Useful as an initial step to separate the high molecular weight PROTAC from smaller unreacted starting materials and reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating the final product from closely related impurities based on hydrophobicity. Careful optimization of the mobile phase and gradient is crucial.
-
Ion-Exchange Chromatography (IEX): Can be effective in separating species with different charge states, which can arise from partial Boc deprotection.
Q4: How can I minimize the risk of Boc deprotection during RP-HPLC purification?
A4: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which are common in RP-HPLC mobile phases (e.g., using trifluoroacetic acid - TFA). To minimize deprotection:
-
Use a lower concentration of TFA: If possible, reduce the TFA concentration in the mobile phase to 0.05% or lower.
-
Consider alternative acids: Formic acid is a less aggressive acid than TFA and can sometimes be used as a substitute, although it may lead to broader peaks.
-
Work at lower temperatures: Performing the purification at a reduced temperature can slow down the rate of deprotection.
-
Promptly neutralize fractions: Immediately after collection, neutralize the fractions containing the purified PROTAC with a suitable base (e.g., ammonium bicarbonate) before solvent evaporation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified PROTAC | Incomplete Reactions: The coupling reactions did not go to completion. | Optimize Reaction Conditions: Ensure stoichiometric balance of reactants, use appropriate coupling agents, and monitor reaction progress by LC-MS. |
| Product Loss During Purification: The PROTAC is adsorbing to the chromatography column or precipitating. | Modify Purification Protocol: Use a different stationary phase, adjust the mobile phase composition, or perform the purification at a different temperature. Consider adding a small amount of a solubility-enhancing co-solvent. | |
| Aggregation: The PROTAC is forming aggregates that are being lost during filtration or are not eluting properly. | Modify Buffer Conditions: Adjust the pH or ionic strength of the buffers. The addition of non-ionic detergents in small concentrations might also help. | |
| Co-elution of Impurities with the Final Product | Similar Physicochemical Properties: The impurities have similar polarity and size to the desired PROTAC. | Optimize Chromatographic Conditions: For RP-HPLC, use a shallower gradient and a longer column to improve resolution. For SEC, ensure the column has the appropriate pore size for the molecular weight range of your compounds. |
| Partial Boc Deprotection: A mixture of the fully protected and partially deprotected PROTAC is present. | Use a Less Acidic Mobile Phase: As described in the FAQ section, minimize the acidity of the mobile phase during RP-HPLC. | |
| Broad or Tailing Peaks in HPLC | Secondary Interactions with the Stationary Phase: The hydroxyl group on the PEG linker or other polar moieties may be interacting with the silica backbone of the column. | Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize silanol interactions. |
| Poor Solubility in the Mobile Phase: The PROTAC is not fully dissolved in the mobile phase at the point of injection. | Adjust Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. |
Experimental Protocols
General Multi-Step Purification Protocol
This protocol outlines a general approach. Specific conditions will need to be optimized for each individual PROTAC.
Step 1: Initial Cleanup with Solid-Phase Extraction (SPE)
-
Objective: To remove bulk impurities and unreacted starting materials.
-
Methodology:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude reaction mixture onto the cartridge.
-
Wash the cartridge with a series of increasing concentrations of an organic solvent (e.g., acetonitrile or methanol) in water to elute impurities.
-
Elute the desired PROTAC with a higher concentration of the organic solvent.
-
Analyze the fractions by LC-MS to identify those containing the product.
-
Step 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To achieve high purity of the final PROTAC.
-
Methodology:
-
Column: C18 or C8 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over an extended period (e.g., 5% to 95% B over 60 minutes).
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV at a wavelength where the aromatic components of the PROTAC absorb (e.g., 254 nm or 280 nm).
-
Dissolve the partially purified PROTAC from Step 1 in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.
-
Inject the sample onto the equilibrated column.
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Pool the pure fractions and promptly neutralize if an acidic mobile phase was used.
-
Remove the solvent under reduced pressure (lyophilization is often preferred).
-
Analytical Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC. ¹H and ¹³C NMR are standard.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the PROTAC.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Purification Workflow
preventing degradation of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a lower than expected yield of my final product. What are the potential degradation pathways for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) during synthesis?
A1: Degradation of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) can occur through two primary pathways: acid-catalyzed cleavage of the Boc protecting groups and oxidation of the PEG chains. The tertiary amine core can also be susceptible to oxidation.
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions. Even trace amounts of acid in your reaction mixture or during workup and purification can lead to premature deprotection, resulting in undesired side products and a lower yield of the target molecule.
-
PEG Chain Oxidation: Polyethylene glycol (PEG) chains are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, metal ion contaminants, or certain reagents. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
-
Tertiary Amine Oxidation: The central tertiary amine is a potential site for oxidation, which can lead to the formation of an N-oxide. This can be promoted by oxidizing agents or prolonged exposure to air.
Q2: My NMR analysis shows unexpected peaks, suggesting impurities. How can I minimize the formation of byproducts?
A2: The presence of unexpected peaks in your NMR spectrum often points to side reactions or degradation. To minimize byproduct formation:
-
Maintain Anhydrous and Inert Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG chains and the tertiary amine.
-
Control pH: Strictly control the pH of your reaction mixture, especially during aqueous workup steps. The use of a buffered system can help maintain a neutral to slightly basic pH, protecting the Boc groups.
-
Purify Reagents: Ensure all reagents, especially the starting materials, are of high purity and free from acidic or metallic impurities.
-
Optimize Reaction Temperature: Avoid excessive temperatures, as this can accelerate both Boc deprotection and PEG oxidation.
Q3: I am struggling with the purification of the final product. What are the recommended purification techniques?
A3: Purification of PEGylated molecules can be challenging due to their solubility in a wide range of solvents and their tendency to be viscous oils.
-
Column Chromatography: Reversed-phase column chromatography using a C18 silica gel is often effective. A gradient elution system, for example, with water and acetonitrile (both may contain a small amount of a neutral or slightly basic modifier like triethylamine to protect the Boc groups), can provide good separation.
-
Size Exclusion Chromatography (SEC): For high molecular weight impurities, SEC can be a useful technique.
-
Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can help remove many impurities. However, it is crucial to control the pH of the aqueous phase to prevent Boc cleavage.
Quantitative Data Summary
For optimal stability of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) during synthesis and storage, refer to the following table:
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 8.5 | Prevents acid-catalyzed deprotection of the Boc groups. |
| Temperature | 0 - 25 °C | Minimizes thermal degradation and oxidation of PEG chains. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the PEG chains and the tertiary amine. |
| Solvents | Anhydrous, peroxide-free | Minimizes side reactions and degradation. |
| Storage | -20 °C, under inert gas | Long-term stability. |
Key Experimental Protocols
Protocol 1: General Procedure for Boc Protection of the Amine
-
Dissolve the starting amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for PEGylation of the Amine
-
Dissolve the Boc-protected amine in an anhydrous aprotic solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).
-
Add a base such as sodium hydride (NaH) (1.1 equivalents per hydroxyl group to be deprotonated) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the appropriate PEG-mesylate or PEG-tosylate reagent (1.2 equivalents).
-
Let the reaction warm to room temperature and stir for 16-24 hours under an inert atmosphere.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential degradation pathways for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Optimizing Boc Deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). Our aim is to help you minimize side products and achieve optimal yields and purity in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents.2. Short reaction time.3. Low reaction temperature.4. Steric hindrance from the PEG chains. | 1. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50% (v/v). Alternatively, use a stronger acid system like 4M HCl in 1,4-dioxane.[1]2. Extend the reaction time and monitor progress closely using TLC or LC-MS.[1]3. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can be considered for sterically hindered substrates.[1]4. Ensure adequate reaction time to overcome the steric bulk of the PEG chains. |
| Formation of Side Products (Alkylation) | The primary side reaction is the alkylation of the hydroxyl group or the PEG backbone by the tert-butyl cation generated during deprotection. | 1. Use of Scavengers: This is the most effective method to trap the tert-butyl cation. Add scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture. A common practice is to use a scavenger cocktail, for instance, a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).2. Control Reaction Conditions: Use the mildest effective acidic conditions and the shortest possible reaction time to minimize the lifetime of the tert-butyl cation. |
| Potential N-trifluoroacetylation | If using TFA, there is a small possibility of N-trifluoroacetylation, especially if the reaction conditions are harsh or prolonged. This has been observed in peptides with N-terminal hydroxyamino acids.[2] | 1. Use the minimum effective concentration of TFA and monitor the reaction to avoid extended reaction times.2. Consider using an alternative acid such as HCl in 1,4-dioxane. |
| Degradation of PEG Backbone | While generally stable, prolonged exposure to very strong acidic conditions could potentially lead to degradation of the PEG chains. | 1. Use the recommended concentrations of acid and avoid unnecessarily long reaction times.2. Monitor the reaction for the appearance of unexpected byproducts via LC-MS. |
| Difficult Product Isolation and Purification | The final deprotected product is a highly polar, hydrophilic polyamine which can be challenging to isolate and purify. | 1. Work-up: After completion, remove the bulk of the TFA and solvent under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[1]2. Purification: Due to the high polarity, standard silica gel chromatography may be difficult. Consider reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like TFA. Ion-exchange chromatography is another viable option for purifying polyamines. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product to watch for during the Boc deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)?
The main side product is formed from the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated upon cleavage of the Boc group. In the case of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), the primary hydroxyl group and the ether oxygens of the PEG chains are potential sites for this unwanted alkylation.
Q2: How can I effectively prevent the formation of alkylation side products?
The most effective strategy is to use a "scavenger" in your reaction mixture. Scavengers are compounds that are more reactive towards the tert-butyl cation than your molecule of interest. Commonly used scavengers include trialkylsilanes like triisopropylsilane (TIS) and triethylsilane (TES), as well as anisole. These will react with the tert-butyl cation, preventing it from reacting with your desired product.
Q3: Is it possible to selectively deprotect only one of the two Boc groups?
Achieving selective mono-deprotection of a di-Boc compound can be challenging and typically requires careful control of reaction conditions. By using a limited amount of acid (e.g., substoichiometric amounts) and low temperatures, it may be possible to favor the formation of the mono-deprotected product. However, for complete deprotection of both Boc groups, an excess of acid is recommended.
Q4: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following methods:
-
Thin-Layer Chromatography (TLC): The deprotected amine product will be significantly more polar than the starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most accurate method to monitor the disappearance of the starting material and the appearance of the desired product and any side products.[1]
-
¹H NMR Spectroscopy: You can monitor the disappearance of the singlet signal from the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.[1]
Q5: Are the PEG chains stable under the acidic conditions used for Boc deprotection?
Polyethylene glycol (PEG) is generally stable under the acidic conditions typically used for Boc deprotection, such as TFA in DCM.[3][4] However, prolonged exposure to very harsh acidic conditions should be avoided to prevent any potential degradation of the ether linkages.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is recommended for the complete deprotection of both Boc groups on N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
-
Dissolution: Dissolve the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Scavenger: To the solution, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Initiation of Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Add an equal volume of a pre-chilled solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
-
Purification: Purify the resulting TFA salt of the deprotected amine by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative to TFA and may be beneficial if N-trifluoroacetylation is a concern.
-
Dissolution: Dissolve the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in a minimal amount of 1,4-dioxane.
-
Initiation of Deprotection: To the solution, add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
-
Purification: The crude product can be purified by reversed-phase HPLC or ion-exchange chromatography.
Visualizations
Caption: Boc Deprotection Reaction Pathway.
Caption: Troubleshooting Workflow for Boc Deprotection.
Caption: Comparison of Common Boc Deprotection Strategies.
References
Technical Support Center: Enhancing PROTAC Cell Permeability with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker for enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs). The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and how does it function as a PROTAC linker?
A1: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a branched, polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[1] Its primary function is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The PEG composition of the linker is intended to improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which are often challenges in PROTAC development.[2][3] The Boc (tert-butyloxycarbonyl) protecting groups on the two PEG4 arms allow for a stepwise and controlled synthesis process.
Q2: What are the potential advantages of using a branched PEG linker like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)?
A2: While extensive data for this specific linker is still emerging, branched PEG linkers, in general, offer several potential advantages in PROTAC design:
-
Improved Physicochemical Properties: The hydrophilic nature of the PEG chains can enhance the solubility of the PROTAC molecule, which is often a limiting factor for these large molecules.
-
Enhanced Cell Permeability: By optimizing the balance of hydrophilicity and lipophilicity, PEG linkers can help PROTACs navigate the cellular membrane.
-
Modulation of Ternary Complex Formation: The specific architecture and flexibility of a branched linker can influence the orientation of the target protein and the E3 ligase, potentially leading to more stable and productive ternary complex formation, which is crucial for efficient protein degradation.
Q3: How does the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker compare to other linear PEG linkers?
A3: Direct comparative data for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is limited. However, based on general principles of PROTAC design, the branched structure may offer different conformational flexibility compared to linear PEG linkers of similar molecular weight. This could impact the stability of the ternary complex. The two PEG4-Boc arms also provide the potential for creating multi-specific or dual-payload PROTACs, although this is a more advanced application.
Troubleshooting Guide
Problem 1: My PROTAC synthesized with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) shows poor degradation of the target protein (High DC50, Low Dmax).
-
Possible Cause 1: Suboptimal Linker Length or Conformation.
-
Solution: The spatial arrangement of the target protein and E3 ligase is critical for efficient ubiquitination. The current linker may not provide the optimal distance or orientation. Consider synthesizing analogs with different linker lengths or compositions to empirically determine the best fit for your specific target and E3 ligase pair.
-
-
Possible Cause 2: Poor Cell Permeability.
-
Solution: Despite the PEG linker, the overall physicochemical properties of the PROTAC might still hinder its entry into cells. It is crucial to experimentally assess the cell permeability of your compound using assays like PAMPA or Caco-2 (see Experimental Protocols section). If permeability is low, further medicinal chemistry efforts to modify the PROTAC's properties may be necessary.
-
-
Possible Cause 3: Instability of the PROTAC.
-
Solution: Assess the stability of your PROTAC in the cell culture medium and under assay conditions. Degradation of the PROTAC before it can engage its target will lead to poor performance.
-
Problem 2: I am observing inconsistent results between different batches of my PROTAC.
-
Possible Cause 1: Impurities from Synthesis.
-
Solution: Ensure rigorous purification of your final PROTAC compound. Residual starting materials or byproducts from the synthesis can interfere with the assay. High-performance liquid chromatography (HPLC) is recommended for final purification.
-
-
Possible Cause 2: Aggregation of the PROTAC.
-
Solution: Due to their size and complexity, PROTACs can sometimes aggregate, especially at higher concentrations. This can affect their effective concentration and activity. Evaluate the solubility and aggregation propensity of your PROTAC in the assay buffer.
-
Quantitative Data
Due to the novel nature of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker, extensive published data is not yet available. The following table provides an illustrative example of the type of data that should be generated to evaluate the performance of a PROTAC utilizing this linker compared to a PROTAC with a standard linear PEG4 linker.
| PROTAC Construct | Linker | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | Linear PEG4 | 50 | 90 | 1.5 |
| PROTAC-B | N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | 35 | 95 | 2.5 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Papp: Apparent permeability coefficient, typically measured using a PAMPA or Caco-2 assay. A higher value indicates better passive cell membrane permeability.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
This protocol outlines a general two-step process for synthesizing a PROTAC.
Step 1: Coupling of the E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and a peptide coupling agent such as HATU (1.2 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography to obtain the E3-Linker-bis(Boc) intermediate.
Step 2: Boc Deprotection and Coupling of the Target Protein Ligand
-
Boc Deprotection: Dissolve the E3-Linker-bis(Boc) intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate the reaction mixture to remove solvent and excess TFA.
-
Coupling of Target Protein Ligand: The resulting primary amines on the linker are now available for conjugation to the target protein ligand. The specific chemistry will depend on the functional group on the target protein ligand (e.g., another amide bond formation with a carboxylic acid-functionalized ligand).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[4][5]
-
Prepare Donor Plate: Add a solution of the PROTAC to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: The core of the assay is a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics the cell membrane. This filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate.
-
Incubation: Incubate the sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C_A] / [C_equilibrium]))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
minimizing steric hindrance with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in PROTAC design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the branched PEG linker, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), in Proteolysis Targeting Chimera (PROTAC) design, with a specific focus on minimizing steric hindrance and optimizing PROTAC efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and application of PROTACs utilizing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker.
Issue 1: Low Yield During PROTAC Synthesis
Question: We are experiencing low yields in the final coupling step of our PROTAC synthesis using the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in PROTAC synthesis, especially with complex PEG linkers, are a common challenge.[1] The branched nature of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) can introduce additional complexity. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Coupling Reactions: The steric bulk of the branched PEG linker and the PROTAC warhead or E3 ligase ligand can hinder the coupling reaction.
-
Optimization of Coupling Reagents: Experiment with a variety of coupling reagents such as HATU, HBTU, or COMU, along with different bases like DIPEA or TEA.[1]
-
Reagent Stoichiometry: A modest excess (1.1-1.5 equivalents) of the less sterically hindered coupling partner and the coupling reagent can drive the reaction to completion.[1]
-
Reaction Conditions: Extend the reaction time and monitor progress using LC-MS. Gentle heating (e.g., 40-50 °C) may also improve yields, but it's crucial to monitor for potential side reactions.[1]
-
-
Product Loss During Purification: The high polarity imparted by the PEG linker can make purification challenging.[2]
-
Chromatography Technique: For highly polar PROTACs, reverse-phase preparative HPLC (RP-HPLC) is often more effective than normal-phase column chromatography.[2]
-
Solvent Optimization: If using flash chromatography, a broad range of solvent polarities and additives should be explored to achieve good separation and recovery.[1]
-
-
Degradation of Starting Materials or Product: Ensure the integrity of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker and other reagents, as degradation during storage can lead to failed reactions.[2]
Issue 2: Poor Target Protein Degradation Despite Successful PROTAC Synthesis
Question: Our synthesized PROTAC with the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker shows good purity, but we observe poor degradation of the target protein in our cellular assays. What could be the underlying issue?
Answer:
This often points to suboptimal ternary complex formation, which is critical for effective protein degradation.[3][4] The branched structure of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker provides flexibility, but its conformation can also lead to steric hindrance.
-
Steric Hindrance in Ternary Complex: The linker's three-dimensional structure may not be optimal for bringing the target protein and the E3 ligase into a productive orientation for ubiquitination.[5][6] A linker that is too short can cause steric clashes, while one that is too long might lead to a non-productive complex.[4][5]
-
Linker Length and Composition: The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker has a defined length. If steric hindrance is suspected, it is advisable to synthesize a library of PROTACs with different linker lengths and compositions to empirically determine the optimal structure.[4][7]
-
Attachment Points: The points of attachment of the linker to the warhead and the E3 ligase ligand are crucial.[5] Altering the exit vector by connecting the linker to a different solvent-exposed region of the ligands can significantly impact ternary complex formation and reduce steric clashes.[6]
-
-
Poor Cell Permeability: Despite the hydrophilicity of PEG linkers which can improve solubility, the large size and polar surface area of the final PROTAC might hinder its ability to cross cell membranes.[4][8]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[4][11]
-
Dose-Response Curve: Perform a full dose-response experiment to determine if the hook effect is present. If so, optimizing the linker to improve positive cooperativity in the ternary complex can mitigate this effect.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker in a PROTAC?
A1: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a branched, PEG-based linker used to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.[12] Its primary functions are to:
-
Bridge the two ligands: This enables the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[]
-
Influence physicochemical properties: The PEG component enhances the hydrophilicity and solubility of the PROTAC molecule.[14][15]
-
Provide conformational flexibility: The branched structure offers multiple attachment points and flexibility, which can be advantageous for optimizing the geometry of the ternary complex.[16]
Q2: How does steric hindrance impact PROTAC efficacy?
A2: Steric hindrance refers to the spatial arrangement of atoms that prevents or slows down interactions between molecules.[6] In the context of PROTACs, steric hindrance can negatively impact efficacy in several ways:
-
Inhibits Ternary Complex Formation: If the linker is not of optimal length or conformation, it can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex.[5][]
-
Reduces Ternary Complex Stability: Even if a ternary complex forms, steric repulsion can destabilize it, leading to inefficient ubiquitination of the target protein.[6]
-
Leads to Non-Productive Binding: Steric hindrance can favor the formation of non-productive binary complexes, contributing to the "hook effect".[11]
Q3: What are the advantages of using a branched PEG linker like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)?
A3: Branched PEG linkers offer several potential advantages in PROTAC design:
-
Versatile Synthesis: The multiple functional groups (a hydroxyl and two Boc-protected amines) provide versatile and orthogonal handles for a modular approach to PROTAC synthesis.[16]
-
Enhanced Solubility: The multiple PEG arms can further improve the aqueous solubility of the final PROTAC molecule compared to a linear PEG linker of similar molecular weight.[14]
-
Fine-tuning of Spatial Orientation: The branched structure allows for more precise control over the spatial orientation of the warhead and E3 ligase ligand, which can be critical for minimizing steric hindrance and achieving a productive ternary complex.
Q4: Are there any disadvantages to using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)?
A4: While advantageous, there are also potential drawbacks:
-
Synthetic Complexity: The synthesis of PROTACs with branched linkers can be more complex and may lead to lower yields compared to using linear linkers.[1][17]
-
Increased Molecular Weight: The larger size of this linker contributes to a higher molecular weight of the final PROTAC, which can negatively impact cell permeability and other drug-like properties.[8][18]
-
Potential for Increased Flexibility: While flexibility can be beneficial, excessive conformational freedom can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[4]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Performance (Illustrative Data)
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 12-atom PEG | ERα | VHL | >1000 | <20 | [5] |
| 16-atom PEG | ERα | VHL | 100 | >80 | [5][19] |
| 8-atom PEG | CRBN | CRBN (homo-PROTAC) | 50 | >90 | [5] |
| Alkyl/Ether | BTK | CRBN | 1-40 | >85 | [20] |
Note: This table presents illustrative data from the literature to highlight the critical role of linker length. Optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol outlines a general method for the final coupling step in a PROTAC synthesis, which can be adapted for use with the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker after deprotection of the Boc groups.
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand, 1.0 equivalent) in an anhydrous solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).
-
Add the deprotected N-(Amino-PEG3)-N-bis(PEG4-amine) linker (1.1 equivalents).
-
Add a suitable base, such as DIPEA (3.0 equivalents), to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve the coupling reagent, such as HATU (1.2 equivalents), in a small amount of the anhydrous solvent.
-
-
Coupling Reaction:
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.[1]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or, more commonly for polar PROTACs, by reverse-phase preparative HPLC.[2]
-
Mandatory Visualizations
Caption: The general mechanism of action for a PROTAC.
Caption: A decision tree for troubleshooting low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 14. precisepeg.com [precisepeg.com]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) vs longer PEG linkers for PROTAC efficiency
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where every component plays a critical role. The linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy. This guide provides a detailed comparison of shorter, branched PEG linkers, exemplified by structures like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), against longer, linear PEG linkers in the context of PROTAC design, supported by established principles and illustrative experimental data.
The linker in a PROTAC is not merely a spacer; it critically influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, flexibility, and chemical composition of the linker directly impact the potency (DC50) and maximum degradation (Dmax) of the PROTAC.[2] While polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties, such as improved solubility, the optimal length is highly dependent on the specific target and E3 ligase pair.[1][3][4]
Short/Branched vs. Long Linear PEG Linkers: A Head-to-Head Comparison
The choice between a short, potentially branched linker like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and a longer linear PEG linker involves a trade-off between several key parameters. Shorter linkers may offer rigidity and pre-organization, while longer linkers provide flexibility and increased reach.
Key Considerations:
-
Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance between the target protein and the E3 ligase, preventing complex formation.[2][5][] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][7]
-
Solubility and Permeability: PEGylation generally enhances the aqueous solubility of PROTACs, which can be advantageous for both in vitro and in vivo applications.[3][7] However, there is a delicate balance between linker length and cell permeability. While the flexibility of PEG linkers can shield the polar surface area and aid membrane traversal, excessive length can increase the molecular weight and polar surface area, potentially hindering passive diffusion.[3][]
-
The "Hook Effect": This phenomenon, where the degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker properties. At excessive concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex. The length and flexibility of the linker can affect the stability of these non-productive binary complexes.[7]
Quantitative Data Comparison
The following table summarizes illustrative data from hypothetical studies comparing a PROTAC with a short, branched PEG linker to those with longer, linear PEG linkers for a given target protein and E3 ligase. This data reflects general trends observed in the literature where linker length is optimized.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Short/Branched PEG | ~15 | 50 | 90 | 15 | 150 | 5.2 |
| Linear PEG4 | 14 | 120 | 75 | 8 | 180 | 4.8 |
| Linear PEG6 | 20 | 25 | 95 | 25 | 220 | 3.5 |
| Linear PEG8 | 26 | 80 | 85 | 12 | 250 | 2.1 |
| Linear PEG12 | 38 | 250 | 60 | 5 | 300 | 1.0 |
This data is illustrative and compiled to represent trends discussed in various sources.[1][3][8] Actual values are highly dependent on the specific PROTAC system.
Experimental Protocols
The evaluation of PROTAC efficacy relies on a set of standardized experimental protocols to determine key parameters like DC50 and Dmax.
Western Blot for Protein Degradation
This is a common method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. The DC50 and Dmax values can then be calculated by plotting the percentage of remaining protein against the PROTAC concentration.
Ternary Complex Formation Assays
Biophysical assays are employed to measure the stability and cooperativity of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinities of the PROTAC to the target protein and the E3 ligase, and to determine the cooperativity of ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions within the ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase when brought together by the PROTAC, providing a quantitative measure of ternary complex formation in solution.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and Alkyl Linkers in PROTAC Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Chemistries on PROTAC Efficacy and Druggability
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein-binding warhead and the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides a data-driven comparison of hydrophilic, polyethylene glycol (PEG)-based linkers, specifically focusing on the branched N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) structure, against traditional hydrophobic alkyl linkers.
Executive Summary: A Trade-Off Between Solubility and Permeability
The selection between a PEG-based linker and an alkyl linker in PROTAC design represents a fundamental choice that balances key drug-like properties.
| Feature | N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene glycol units | Hydrocarbon chains |
| Polarity | Hydrophilic | Hydrophobic |
| Aqueous Solubility | Generally higher | Generally lower |
| Cell Permeability | Can be lower due to increased polarity, but improved solubility may aid overall cell entry. The flexible nature can also allow for conformations that shield polar surfaces. | Can enhance passive permeability across the lipophilic cell membrane. |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally considered metabolically stable. |
Data Presentation: Comparative Analysis of Linker Performance
Table 1: In Vitro Performance of Representative BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl Chain | 50 | >90 | 1.5 |
| PROTAC 2 | PEG (3 units) | 25 | >95 | 0.8 |
| PROTAC 3 | Alkyl-Ether | 35 | >90 | 1.1 |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): An in vitro assay to predict passive cell membrane permeability. A higher value suggests better passive diffusion.
Note: This table is a synthesized representation based on trends reported in the literature to illustrate the general properties of different linker types. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.
Table 2: Physicochemical Properties of Representative BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | cLogP | Aqueous Solubility (µM) |
| PROTAC 1 | Alkyl Chain | 4.5 | < 10 |
| PROTAC 2 | PEG (3 units) | 3.2 | 50 |
| PROTAC 3 | Alkyl-Ether | 3.8 | 25 |
-
cLogP (Calculated Log P): A measure of a compound's lipophilicity. Higher values indicate greater hydrophobicity.
Table 3: Representative In Vivo Pharmacokinetic (PK) Parameters in Rodents
| Linker Type | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) |
| Alkyl | Lower | Lower | Shorter |
| PEG | Potentially Higher | Potentially Higher | Longer |
-
Cₘₐₓ (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t₁/₂ (Half-life): The time required for the drug concentration in the body to be reduced by half.
*Note: This table represents general trends. The improved solubility of PEG-ylated PROTACs can lead to better absorption and higher plasma concentrations, but this is not a universal rule and is
Assessing PROTAC Cell Permeability: A Comparative Guide to PEG-based Linkers using the PAMPA Assay
For Researchers, Scientists, and Drug Development Professionals
The cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As large molecules, PROTACs often face challenges in crossing the cell membrane to reach their intracellular targets. The linker component, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in modulating the physicochemical properties of the PROTAC, including its permeability. This guide provides a comparative overview of how different polyethylene glycol (PEG) linkers, with a focus on structures like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), influence cell permeability as assessed by the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Role of PEG Linkers in PROTAC Permeability
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and provide synthetic tractability.[1] The length and structure of the PEG linker can significantly impact a PROTAC's ability to passively diffuse across the cell membrane.[2] Longer or more flexible PEG chains can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and potentially improving membrane traversal.[3][4] However, increasing the number of PEG units can also lead to reduced permeability.[5] Therefore, optimizing the PEG linker is a key step in developing effective PROTAC-based therapeutics.
While specific experimental data for PROTACs containing the branched N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is not extensively available in public literature, we can infer its potential properties by comparing it to linear PEG linkers of varying lengths. The branched nature of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) may offer a unique conformational flexibility that could influence its permeability profile.
Comparative Analysis of PROTAC Permeability with Different PEG Linkers
The following table summarizes representative data on the apparent permeability coefficient (Papp) of PROTACs with different linear PEG linkers, as determined by the PAMPA assay. It is important to note that the optimal linker length is highly dependent on the specific target and E3 ligase ligands.[6]
| PROTAC Linker | Representative Papp (10⁻⁶ cm/s) | General Observations |
| Short Alkyl Linker | 0.002[5] | Often exhibit very low permeability.[5] |
| PEG1 | 0.005[5] | Generally shows low permeability. |
| PEG2 | ~0.1 - 0.5[7] | Modest improvement in permeability compared to shorter linkers. |
| PEG3 | ~0.3 - 0.8[8] | Often provides a good balance of solubility and permeability.[8] |
| PEG4 | ~0.5 - 1.2[8] | Can further enhance permeability in some PROTAC scaffolds.[8] |
| PEG5 | >1.0[8] | May represent an optimal length for certain PROTACs, showing higher permeability.[8] |
| PEG6 | ~0.7[8] | Permeability may start to decrease as the linker becomes too long and flexible.[8] |
| N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (Hypothetical) | Not Available | The branched structure could offer unique conformational dynamics, potentially influencing permeability. The combination of PEG3 and PEG4 units might provide a balance of rigidity and flexibility. Further experimental validation is required. |
Note: The Papp values are representative and can vary significantly based on the overall structure of the PROTAC.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) for PROTACs
The PAMPA assay is a high-throughput, non-cell-based method for evaluating the passive permeability of compounds.[9] It serves as a valuable tool in the early stages of drug discovery to rank compounds based on their ability to cross an artificial lipid membrane.[9]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or low-binding polypropylene)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Positive and negative control compounds (e.g., highly permeable and poorly permeable drugs)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely, leaving a lipid layer.
-
Preparation of Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Preparation of Donor Solutions: Prepare the PROTAC test solutions by diluting the stock solution in PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should typically be ≤1%. Prepare solutions for positive and negative controls in the same manner.
-
Assay Assembly: Add 150 µL of the PROTAC donor solutions to the corresponding wells of the coated filter plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
[C]A is the concentration of the compound in the acceptor well
-
[C]eq is the equilibrium concentration ([C]eq = ([C]D * VD + [C]A * VA) / (VD + VA))
-
Visualizing PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the PAMPA experimental workflow.
References
- 1. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
in vitro degradation assay protocol for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro degradation assay protocols for Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing polyethylene glycol (PEG)-based linkers such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). We present detailed experimental methodologies, quantitative data from representative studies, and a comparative look at alternative targeted protein degradation technologies.
PROTAC-Mediated Protein Degradation: Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. This polyubiquitin tag marks the POI for degradation by the 26S proteasome. The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a branched PEG-based linker used in the synthesis of PROTACs.[1][2][3]
Comparative Performance of PEGylated PROTACs
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[4] PEG linkers are commonly used due to their favorable physicochemical properties.[4][5] The length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[6][7]
Below are tables summarizing quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths. These PROTACs utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[6][7]
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [6][7]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG3 | 55 | 85 |
| PROTAC-2 | PEG4 | 20 | 95 |
| PROTAC-3 | PEG5 | 15 | >98 |
| PROTAC-4 | PEG6 | 30 | 92 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability of BRD4-Targeting PROTACs [7]
| PROTAC Compound | Linker Composition | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-1 | PEG3 | 1.5 |
| PROTAC-2 | PEG4 | 2.8 |
| PROTAC-3 | PEG5 | 2.5 |
| PROTAC-4 | PEG6 | 1.8 |
-
PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.
Key In Vitro Degradation Assay Protocols for PROTACs
A variety of in vitro assays are essential to characterize the activity of a PROTAC. These assays confirm the mechanism of action by evaluating ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein.
Target Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction of the target protein levels.
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6][7]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][7]
Live-Cell Protein Degradation Assay (HiBiT/NanoBRET)
This method allows for the kinetic monitoring of protein degradation in real-time.
Objective: To determine the rate of degradation and to obtain real-time DC50 and Dmax values.
Protocol:
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with a small peptide (HiBiT). This is often done using CRISPR/Cas9.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
Assay Setup: Add the LgBiT protein and the Nano-Glo® Live Cell Substrate to the cells.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Luminescence Measurement: Measure luminescence at regular intervals using a plate reader to monitor the decrease in the HiBiT-tagged protein levels over time.
-
Data Analysis: Calculate the rate of degradation, DC50, and Dmax from the kinetic data.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a PROTAC.
Protocol:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse), a NADPH regenerating system, and buffer in a 96-well plate.
-
Compound Addition: Add the PROTAC to the reaction mixture at a final concentration of typically 1 µM.
-
Incubation: Incubate the plate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC against time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Comparison with Alternative Targeted Protein Degradation Technologies
While PROTACs are a powerful tool, other technologies for targeted protein degradation have emerged, each with its own mechanism and applications.
Table 3: Comparison of Targeted Protein Degradation Technologies
| Technology | Mechanism of Action | Target Location | Key Assay for Degradation |
| PROTACs | Recruits E3 ligase to target protein for proteasomal degradation.[2] | Intracellular | Western Blot, HiBiT/NanoBRET |
| Molecular Glues | Small molecules that induce proximity between a target protein and an E3 ligase, leading to proteasomal degradation.[8][9] | Intracellular | Western Blot, Cellular Thermal Shift Assay (CETSA), Proximity Assays (e.g., TR-FRET)[8] |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link an extracellular or membrane protein to a lysosome-targeting receptor, leading to lysosomal degradation.[10][][12] | Extracellular & Membrane | Flow Cytometry (for cell surface proteins), Western Blot, ELISA[10][13] |
| AbTACs (Antibody-based PROTACs) | Bispecific antibodies that recruit a membrane-bound E3 ligase to a cell-surface protein for lysosomal degradation.[14][] | Cell Surface | Flow Cytometry, Western Blot, Immunofluorescence Microscopy[14] |
In Vitro Degradation Assay Protocols for Alternative Technologies
-
Molecular Glues: The primary in vitro degradation assay is typically a Western blot to measure the decrease in the target protein levels in cells treated with the molecular glue. Proximity assays like TR-FRET or AlphaLISA can be used to confirm the formation of the ternary complex between the target protein, the molecular glue, and the E3 ligase.[8]
-
LYTACs: For membrane-bound proteins, degradation can be quantified by flow cytometry using an antibody against the extracellular domain of the target protein. For both secreted and membrane proteins, total protein levels can be assessed by Western blot or ELISA of cell lysates.[10][13]
-
AbTACs: Similar to LYTACs, the degradation of cell-surface proteins is often measured by flow cytometry. Western blotting can also be used to determine the total cellular levels of the target protein.[14]
This guide provides a foundational understanding of the in vitro assays used to characterize PEGylated PROTACs and their alternatives. The provided protocols and comparative data aim to assist researchers in the rational design and evaluation of novel targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. m.youtube.com [m.youtube.com]
- 10. IGF2 Peptide-Based LYTACs for Targeted Degradation of Extracellular and Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lyciatx.com [lyciatx.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Characterization of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Containing PROTACs: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, mediating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The efficacy and safety of these heterobifunctional molecules are critically dependent on their precise chemical structure. The linker component, which connects the target protein ligand to the E3 ubiquitin ligase ligand, plays a pivotal role in determining the PROTAC's physicochemical properties and its ability to induce a stable and productive ternary complex. This guide provides a comparative overview of the essential analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of PROTACs containing a branched polyethylene glycol (PEG) linker, specifically focusing on structures analogous to those synthesized with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
While specific experimental data for a PROTAC containing the exact N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is not extensively available in published literature, this guide leverages data from PROTACs with similar branched PEG structures to provide a representative and comprehensive comparison of analytical methodologies.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. PEG-based linkers, such as those derived from N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), are favored for their ability to confer favorable physicochemical properties, including increased solubility and improved cell permeability.[1][2] The branched nature of this particular linker provides a versatile scaffold for modular and flexible PROTAC synthesis.[1] The general mechanism of action for a PROTAC is depicted below.
Caption: General workflow of PROTAC-mediated protein degradation.
Core Characterization Techniques: NMR and Mass Spectrometry
Precise structural confirmation and purity assessment are paramount in PROTAC development. NMR and mass spectrometry are the cornerstones of this analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, conformation, and dynamics of a PROTAC in solution.[3][4] It is an indispensable tool for verifying the successful synthesis of the final product and all intermediates.
Key Information Provided by NMR:
-
Structural Verification: ¹H and ¹³C NMR spectra confirm the presence of all expected chemical moieties and the connectivity of the warhead, linker, and E3 ligase ligand.
-
Purity Assessment: Integration of NMR signals can provide a quantitative measure of the purity of the synthesized PROTAC.
-
Conformational Analysis: Advanced NMR techniques, such as NOESY and ROESY, can provide insights into the three-dimensional structure and flexibility of the PROTAC linker, which is crucial for understanding its interaction with the target protein and E3 ligase.[5]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the PROTAC, confirming its elemental composition.[6][7] High-resolution mass spectrometry (HRMS) is particularly crucial for PROTAC analysis due to their relatively high molecular weights and complex structures.
Key Information Provided by MS:
-
Molecular Weight Confirmation: HRMS provides a highly accurate mass measurement, typically with sub-ppm mass error, which is essential for confirming the chemical formula of the PROTAC.[8]
-
Purity and Impurity Identification: LC-MS (Liquid Chromatography-Mass Spectrometry) is used to assess the purity of the PROTAC and to identify any byproducts or degradation products from the synthesis.
-
Structural Elucidation through Fragmentation: Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), and ultraviolet photodissociation (UVPD), are used to fragment the PROTAC molecule.[6][8] The resulting fragmentation patterns provide valuable information about the structure and connectivity of the different components of the PROTAC.[8]
Comparison of NMR and Mass Spectrometry for PROTAC Characterization
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity, conformation, and purity. | Exact molecular weight, elemental composition, and purity. |
| Sensitivity | Lower sensitivity, requires milligram quantities of sample. | High sensitivity, requires microgram to nanogram quantities of sample. |
| Quantitative Analysis | Can be quantitative for purity assessment (qNMR). | Primarily qualitative for structural confirmation, but can be quantitative with appropriate standards (LC-MS). |
| Structural Detail | Provides detailed information on the 3D structure and dynamics in solution. | Provides information on molecular formula and fragmentation patterns for structural elucidation. |
| Throughput | Lower throughput, longer acquisition times. | Higher throughput, especially with LC-MS for purity analysis. |
| Sample Requirements | Sample must be soluble in a suitable deuterated solvent. | Sample must be ionizable. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable characterization of PROTACs. Below are representative protocols for NMR and mass spectrometry analysis of a PROTAC synthesized using a branched PEG linker.
Synthesis Workflow
The synthesis of a PROTAC using a linker like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) typically involves a multi-step process. A general workflow is outlined below.
Caption: A generalized synthetic workflow for PROTACs.
Protocol for PROTAC Synthesis:
A plausible synthetic strategy involves the initial functionalization of the central secondary amine of the linker with the E3 ligase ligand, followed by the deprotection of the Boc groups and subsequent reaction with the target protein ligand.[1]
-
Activation and Coupling of E3 Ligase Ligand: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling agent like HATU (1.2 eq) in an anhydrous solvent such as DMF. Add a non-nucleophilic base like DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Formation of E3 Ligand-Linker Intermediate: Add a solution of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the crude product by flash column chromatography to obtain the E3 Ligand-Linker-bis(Boc) intermediate.
-
Boc Deprotection: Dissolve the intermediate in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting groups. Monitor the reaction by LC-MS.
-
Final Coupling with POI Ligand: Activate the carboxylic acid of the POI ligand using a similar procedure as in step 1. Add the deprotected E3 Ligand-Linker intermediate to the activated POI ligand and stir at room temperature until the reaction is complete.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Perform phasing, baseline correction, and integration of the spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the purified PROTAC (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode, depending on the chemical nature of the PROTAC.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it to the calculated theoretical mass. The mass accuracy should ideally be within 5 ppm.
-
Tandem MS (MS/MS) for Structural Confirmation: Select the molecular ion of the PROTAC and subject it to fragmentation using CID or other fragmentation techniques. Analyze the resulting fragment ions to confirm the structural components and their connectivity.
Alternative Characterization Techniques
While NMR and MS are the primary tools for structural elucidation, a variety of other biophysical techniques are crucial for a comprehensive characterization of a PROTAC's function, particularly its ability to form a stable and cooperative ternary complex.
| Technique | Information Provided | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), and cooperativity of binary and ternary complex formation.[3][9][10][11][12] | Real-time, label-free analysis of binding events.[3][10] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[8][9] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[8] | Requires large amounts of pure protein and is low-throughput.[8] |
| X-ray Crystallography | High-resolution 3D structure of the PROTAC-induced ternary complex.[1][6] | Provides detailed atomic-level insights into the molecular interactions driving complex formation.[6] | Crystallization of ternary complexes can be challenging and time-consuming.[6] |
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to assess binding affinity.[8] | Homogeneous, in-solution assay suitable for high-throughput screening.[8] | Requires a fluorescent label and can be susceptible to interference from fluorescent compounds.[8] |
| Capillary Electrophoresis (CE) | Can be used for purity assessment and analysis of protein-PROTAC interactions.[13][14][15] | High separation efficiency and low sample consumption.[16] | Can be less robust than HPLC for routine analysis. |
Conclusion
The thorough characterization of PROTACs is a critical step in the drug discovery and development process. A combination of NMR spectroscopy and mass spectrometry provides the foundational data for structural verification and purity assessment of these complex molecules. While specific data for PROTACs containing the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker remains to be widely published, the principles and protocols outlined in this guide, based on analogous branched PEG-containing PROTACs, provide a robust framework for their analysis. Furthermore, the integration of alternative biophysical techniques is essential for a comprehensive understanding of the PROTAC's mechanism of action, ultimately guiding the design of more potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. aragen.com [aragen.com]
- 4. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity Measurement - Profacgen [profacgen.com]
- 6. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. Capillary Electrophoresis Applied to Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capillary Electrophoresis-Based Proteomic Techniques for Biomarker Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Capillary electrophoresis-based proteomic techniques for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Stability of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) Linkers in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The stability of these linkers in biological systems is paramount, ensuring that the therapeutic payload is delivered to the target site without premature degradation or off-target effects. This guide provides a comparative evaluation of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker, a branched polyethylene glycol (PEG) derivative, in the context of its stability in common biological assays.
The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is characterized by its branched structure, which is thought to confer several advantages over traditional linear PEG linkers. These benefits can include enhanced aqueous solubility, improved pharmacokinetic profiles, and a shielding effect that may reduce immunogenicity and protect against enzymatic degradation.[1] While specific quantitative stability data for this proprietary linker is not extensively published, this guide will draw upon established principles of PEG linker stability and data from structurally similar branched PEG linkers to provide a comparative analysis.
Performance Comparison: Branched vs. Linear and Other Linker Types
The stability of a linker is typically assessed in environments that mimic physiological conditions, such as plasma and the lysosomal compartment of cells. Premature cleavage in plasma can lead to systemic toxicity, while insufficient cleavage in the lysosome (for cleavable linkers) can render the therapeutic ineffective.
Below is a summary of the expected performance characteristics of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker compared to other common linker architectures.
| Feature | N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (Branched PEG) | Linear PEG Linker | Valine-Citrulline (Enzyme-Cleavable) |
| Plasma Stability | Expected to be high. The branched structure can provide steric hindrance, protecting against enzymatic degradation. | Generally high, but may be more susceptible to metabolism than branched counterparts. | Stability can vary between species. For instance, Val-Cit linkers are known to be less stable in mouse plasma compared to human plasma due to enzymatic cleavage.[2] |
| Lysosomal Stability | As a non-cleavable linker, it is designed to be stable. Degradation would likely occur through slower, non-specific pathways. | Similar to branched PEG, designed for stability. | Designed to be cleaved by lysosomal enzymes like Cathepsin B, leading to payload release.[2][3] |
| Hydrophilicity | High, due to the presence of multiple PEG chains, which can improve the solubility of the entire conjugate. | High, contributing to improved solubility. | Moderate, the peptide nature provides some hydrophilicity. |
| Potential for Immunogenicity | Lower. The branched structure may offer superior shielding of the bioconjugate, reducing the potential for an immune response. | Generally low, but linear PEGs have been associated with the formation of anti-PEG antibodies. | Low, as it is composed of amino acids. |
| In Vivo Half-Life | Expected to be extended. Branched PEGs are associated with longer circulation times compared to their linear counterparts.[1][4] | Generally extended compared to non-PEGylated molecules. | The half-life of the ADC is primarily determined by the antibody, but premature linker cleavage can affect the concentration of the active drug. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of linker stability. Below are protocols for key in vitro assays.
Plasma Stability Assay
This assay evaluates the stability of the linker in the circulatory system.
Objective: To determine the rate of degradation or cleavage of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker when conjugated to a molecule of interest (e.g., an antibody or a small molecule) in plasma from different species.
Materials:
-
Conjugate of interest with the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker.
-
Human, mouse, and rat plasma (or other relevant species).
-
Phosphate-buffered saline (PBS).
-
Protein precipitation solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the conjugate in plasma at a final concentration of 1-2 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation: At each time point, stop the reaction by adding 3 volumes of cold protein precipitation solution to the plasma sample.
-
Protein Removal: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of intact conjugate remaining and to detect any degradation products.
Lysosomal Stability Assay
This assay assesses the stability of the linker in a simulated lysosomal environment.
Objective: To evaluate the degradation of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker within an environment rich in lysosomal enzymes.
Materials:
-
Conjugate of interest with the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker.
-
Isolated liver lysosomes or S9 fractions (human or other species).
-
Lysosomal assay buffer (e.g., sodium acetate buffer, pH 5.0).
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the conjugate with isolated lysosomes or S9 fraction at 37°C in the lysosomal assay buffer.
-
Time Points: Collect samples at different time intervals (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a strong acid or a specific inhibitor.
-
Sample Cleanup: Process the samples to remove proteins and other interfering substances, often by protein precipitation or solid-phase extraction.
-
Analysis: Analyze the samples by LC-MS/MS to measure the amount of intact conjugate and identify any released payload or linker fragments.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Structure of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker.
Caption: Experimental workflow for the plasma stability assay.
By following these protocols and considering the comparative performance characteristics, researchers can effectively evaluate the stability of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linkers and make informed decisions in the design and development of novel bioconjugate therapeutics.
References
Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to Linker Selection
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects presents a significant hurdle in their clinical translation. A critical, yet often underestimated, component influencing a PROTAC's selectivity is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the potential off-target effects associated with the flexible, hydrophilic N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker and its common alternatives, supported by experimental data and detailed protocols.
The Linker's Role in PROTAC Selectivity: More Than Just a Spacer
The linker in a PROTAC is not a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation.[1] Linker length, composition, rigidity, and attachment points can all modulate the geometry of this complex, thereby impacting both on-target potency and off-target degradation.[2]
Flexible linkers, such as PEG-based chains like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), are widely used due to their synthetic accessibility and ability to increase the solubility of the PROTAC molecule.[3][4] However, their high degree of conformational freedom can sometimes lead to the formation of non-productive or off-target ternary complexes. In contrast, more rigid linkers, such as those containing alkyl chains or cyclic moieties (e.g., piperazine/piperidine), can pre-organize the PROTAC into a more defined conformation, potentially enhancing selectivity.[2][3]
Comparative Analysis of Linker Performance in a BRD4-Targeting PROTAC Model
To illustrate the impact of linker composition on PROTAC performance and selectivity, we present a synthesized comparison based on a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by linkers of varying composition.
| Linker Type | Representative Structure | On-Target Potency (DC50, nM) | Maximum Degradation (Dmax, %) | Key Off-Target Proteins Degraded | Reference |
| PEG-based | JQ1-PEG5-VHL | 15 | >98 | BRD2, BRD3 | [5] |
| Alkyl-based | JQ1-Alkyl-VHL | 25 | ~95 | BRD2, BRD3 | [6] |
| Rigid (piperazine) | (Hypothetical) | Variable | Variable | Potentially fewer off-targets | [2] |
Note: Data for the rigid linker is presented as hypothetical as direct comparative proteomics data with the same warhead and E3 ligase ligand was not available. The expectation of fewer off-targets is based on the principle that increased rigidity can enhance selectivity.
This comparison highlights that while PEG-based linkers can yield highly potent PROTACs, they often lead to the degradation of closely related family members (e.g., BRD2 and BRD3). While alkyl linkers may offer slightly reduced potency in some cases, the impact on selectivity can be context-dependent. The rational design of rigid linkers aims to improve selectivity by constraining the PROTAC to a conformation that favors the on-target ternary complex over potential off-target complexes.[2]
Inherent Off-Target Activities of PROTAC Components
It is crucial to recognize that off-target effects can also be inherent to the warhead or the E3 ligase ligand used in the PROTAC design.
Pomalidomide-Based PROTACs and Neosubstrate Degradation
Pomalidomide, a derivative of thalidomide, is a commonly used ligand to recruit the Cereblon (CRBN) E3 ligase. However, pomalidomide itself functions as a "molecular glue," inducing the degradation of a set of "neosubstrates" that are not the intended target of the PROTAC.[7][8] These include several zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which play key roles in lymphocyte development.[7][8] The degradation of these neosubstrates can lead to unintended immunomodulatory effects and potential toxicities.[7][8]
JQ1-Based PROTACs and BET-Independent Effects
The widely used BET inhibitor JQ1, while selective for the BET family of proteins (BRD2, BRD3, BRD4), has been shown to have off-target effects at higher concentrations.[9] These can include the modulation of signaling pathways such as NF-κB and JAK/STAT, and the expression of anti-apoptotic proteins like BCL2A1.[10][11] When incorporated into a PROTAC, these off-target effects of the warhead can contribute to the overall cellular phenotype, complicating the interpretation of results.
Experimental Protocols for Assessing Off-Target Effects
A rigorous evaluation of off-target effects is essential for the development of safe and effective PROTACs. A multi-pronged approach combining global proteomics with targeted validation assays is recommended.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics provides an unbiased, proteome-wide view of protein degradation.
Protocol: Quantitative Mass Spectrometry
-
Cell Culture and Treatment: Culture a relevant human cell line to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are considered potential off-targets.[12]
Targeted Validation of Potential Off-Targets
Potential off-target proteins identified through proteomics should be validated using orthogonal methods.
Protocol: Western Blotting
-
Cell Culture and Lysis: Treat cells with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the potential off-target protein. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescence substrate and quantify the band intensities to confirm degradation.
Target Engagement Confirmation
The Cellular Thermal Shift Assay (CETSA) can be used to confirm that the PROTAC engages with both its intended target and any identified off-targets in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or ELISA. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Visualizing PROTAC Mechanisms and Off-Target Pathways
To aid in the understanding of PROTAC function and potential off-target mechanisms, the following diagrams illustrate key workflows and signaling pathways.
References
- 1. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
linker-dependent effects on ternary complex stability with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker moiety plays a pivotal role in dictating the efficacy of the final molecule. The stability of the ternary complex, formed between the target protein, the PROTAC, and an E3 ubiquitin ligase, is a critical determinant of successful protein degradation.[1] This guide provides a comparative analysis of the potential effects of a branched PEG linker, specifically exemplified by N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), on ternary complex stability relative to other common linker archetypes.
While direct, publicly available experimental data on PROTACs incorporating the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is limited, we can infer its potential performance based on the extensive body of research on linker-dependent effects in ternary complex formation.[1][2] Branched structures introduce unique conformational constraints and opportunities for intermolecular interactions compared to their linear counterparts.
Comparative Analysis of Linker Architectures
The choice of linker can significantly influence the thermodynamics and kinetics of ternary complex formation. A well-designed linker facilitates positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the second, leading to a more stable ternary complex.[3] Conversely, a poorly optimized linker can lead to steric hindrance, unfavorable protein-protein orientations, or the formation of non-productive binary complexes, a phenomenon often associated with the "hook effect".[3]
Here, we compare the anticipated properties of a branched PEG linker with those of linear PEG and alkyl linkers.
| Linker Characteristic | Linear Alkyl Linker | Linear PEG Linker | Branched PEG Linker (e.g., N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)) |
| Flexibility | High | High | Moderate to High (with conformational constraints at the branch point) |
| Solubility | Low (hydrophobic) | High (hydrophilic) | High (hydrophilic) |
| Potential for Intermolecular Interactions | Primarily hydrophobic interactions | H-bond acceptors (ether oxygens) | Multiple H-bond acceptors, potential for unique spatial orientation of binding partners |
| Conformational Control | Low | Low | Moderate (branch point may pre-organize the molecule) |
| Expected Impact on Ternary Complex Stability | Variable; can be effective but may contribute to poor solubility and aggregation. | Generally favorable due to improved solubility; however, high flexibility can sometimes be detrimental. | Potentially enhanced stability by optimizing the spatial arrangement of the target protein and E3 ligase, and by providing additional points of contact. The branched structure may also mitigate excessive flexibility. |
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the crucial ternary complex formation step.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols for Assessing Ternary Complex Stability
A variety of biophysical techniques are employed to quantify the stability of the ternary complex. The choice of assay depends on the specific parameters of interest, such as binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity constants (KD) for binary and ternary interactions.
Experimental Workflow:
-
Immobilization: Covalently immobilize one of the protein binding partners (e.g., the E3 ligase) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the KD of the PROTAC-E3 ligase interaction.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex. The cooperativity factor (α) can be calculated by comparing the affinity of the target protein for the E3 ligase in the presence and absence of the PROTAC.
Caption: A typical workflow for assessing ternary complex stability using SPR.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the E3 ligase solution to determine its binary binding thermodynamics.
-
-
Ternary Titration: Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.
-
Data Analysis: Integrate the heat changes from each injection and fit the data to an appropriate binding model to determine the thermodynamic parameters of the ternary complex formation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs.
Experimental Protocol:
-
Reagent Preparation: Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively. This can be achieved using antibody-based labeling or by creating fusion proteins.
-
Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Signal Detection: Measure the TR-FRET signal. An increased signal indicates the proximity of the donor and acceptor molecules, signifying the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (e.g., TC50) can be determined.
Conclusion
The rational design of PROTAC linkers is paramount for achieving optimal degradation efficacy. While linear alkyl and PEG linkers have been widely used, branched structures like N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) offer intriguing possibilities for fine-tuning the spatial orientation and conformational flexibility of the PROTAC, potentially leading to enhanced ternary complex stability. The biophysical assays outlined in this guide provide a robust framework for quantitatively assessing the impact of such novel linkers on the formation and stability of the critical ternary complex, thereby accelerating the development of next-generation targeted protein degraders.
References
Safety Operating Guide
Proper Disposal of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.
Hazard Identification and Risk Assessment
-
Polyethylene Glycol (PEG): Generally considered to have low toxicity and to be biodegradable.[1] However, it is crucial to prevent its release into wastewater systems as it can impact the biological and chemical oxygen demand in treatment processes.[1] Some studies indicate that PEG can exhibit neurotoxic potential in aquatic organisms at certain concentrations.
-
Boc-Protected Amine: The Boc protecting group is stable under many conditions but can be removed by acids. While the protected amine itself is not highly reactive, the deprotection can generate byproducts. The primary concern with Boc-protected compounds in waste streams is their classification as chemical waste that requires proper disposal according to institutional and local regulations.
Personal Protective Equipment (PPE)
Before handling N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) for any purpose, including disposal, appropriate personal protective equipment should be worn. This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Procedure
All waste containing N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) must be treated as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), including unused neat material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with all necessary information about the waste stream.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spilled material.
-
Collect: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to allow any residual vapors to dissipate.
Quantitative Data Summary
The following table summarizes available data on related compounds. It is important to note that specific toxicity data for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is limited.
| Parameter | Value/Information |
| PEG Toxicity | Generally low toxicity, but can cause oxidative stress and neurotoxicity in aquatic organisms at concentrations of 5 and 10 mg/L. |
| Disposal Route | Must be disposed of as hazardous chemical waste through a licensed contractor. Do not dispose of in wastewater systems.[1] |
Experimental Workflow: PROTAC Synthesis
N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a linker commonly used in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where this linker could be utilized.
Caption: Generalized workflow for the synthesis and evaluation of a PROTAC, a process in which N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) serves as a critical linker component.
References
Personal protective equipment for handling N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), which is typically a solid or powder.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended.[2] | Prevents skin contact with the chemical. Powder-free gloves are advised to avoid contamination.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and airborne particles.[2][3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[2] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron.[2] | Protects skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[2] |
Operational Plan and Experimental Protocol
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound. All handling of solid N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and its solutions should be conducted in a certified chemical fume hood.[1]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated handling area.
-
Verify that a certified chemical fume hood is operational.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, solvent dispensers, glassware) within the fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Dispensing (Solid Form):
-
Perform all weighing and dispensing of the powdered compound inside the fume hood to contain any airborne particles.[2]
-
Use anti-static weighing dishes if the powder is prone to static.
-
Close the container tightly immediately after dispensing.
-
-
Solution Preparation:
-
Many PEGylated reagents are low-melting solids that can be difficult to handle. To facilitate this, consider making a stock solution.[4]
-
Slowly add the weighed compound to the desired solvent (e.g., DMSO, DMF) in a suitable container within the fume hood.[4]
-
Stir the mixture gently to dissolve the compound, avoiding splashing.
-
If creating a stock solution, store it at -20°C under an inert gas like argon or nitrogen and seal with a septum for future use.[4] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[4]
-
-
Reaction and Use:
-
When using the compound in a reaction, add the solution dropwise to the reaction mixture to ensure controlled incorporation.
-
Maintain the reaction under appropriate conditions as dictated by the specific experimental protocol.
-
-
Post-Handling:
-
Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate.
-
Clean all glassware and equipment thoroughly.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid Waste:
-
Collect unused solid N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Based on guidelines for similar non-hazardous PEG and Boc compounds, solid waste may be suitable for standard trash disposal if confirmed to be non-hazardous.[5] However, it is best practice to treat it as chemical waste.
-
-
Liquid Waste:
-
General Principles for Hazardous Waste Disposal:
-
Waste containers must not be filled beyond 90% of their capacity.[8]
-
The exterior of waste containers must be clean and free from chemical residues.[8]
-
Store waste containers in a designated, properly ventilated, and contained area, away from incompatible materials.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in a laboratory setting.
Caption: Workflow for handling N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. broadpharm.com [broadpharm.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
